1,2-Dichloro-4-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKXMVGRLVIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162444 | |
| Record name | 1,2-Dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-49-0 | |
| Record name | 1,2-Dichloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1435-49-0 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dichloro-4-fluorobenzene (CAS: 1435-49-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and applications of 1,2-dichloro-4-fluorobenzene, a versatile aromatic compound with significant utility in various scientific and industrial sectors.
Core Properties
This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of chemicals, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring imparts specific reactivity and properties that are highly valued in organic synthesis.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 1435-49-0 | [1][3] |
| Molecular Formula | C₆H₃Cl₂F | [1][3][4][5] |
| Molecular Weight | 164.99 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Melting Point | -1 °C | [1][6] |
| Boiling Point | 168 °C | [1][6] |
| Density | 1.41 g/cm³ | [1] |
| Refractive Index (n20D) | 1.52 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Identification and Nomenclature
For unambiguous identification, the following identifiers and nomenclature are associated with this compound:
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Dichlorofluorobenzene, Benzene, 1,2-dichloro-4-fluoro- | [3][4] |
| InChI | InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | [3][4] |
| InChIKey | QSDKXMVGRLVIQV-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=C(C=C1F)Cl)Cl | [3] |
| PubChem ID | 74028 | [1] |
| EC Number | 215-858-3 | [3] |
| MDL Number | MFCD00018119 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following techniques have been used to analyze this compound:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: These nuclear magnetic resonance techniques provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.[3]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][7]
-
Infrared Spectroscopy (FTIR and ATR-IR): IR spectroscopy helps in identifying the functional groups and the overall structure of the molecule.[3]
-
Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy.[3][8]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | H315: Causes skin irritation[3][6] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[3][6] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[3] |
Safety Pictograms
Precautionary Measures and Handling
When working with this compound, the following precautions should be taken:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry, and well-ventilated place between 2 and 8 °C, away from incompatible materials.[1][6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, seek medical attention.[3]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both chlorine and fluorine substituents allows for selective functionalization through nucleophilic substitution and other cross-coupling reactions.[1][2] This versatility makes it a key intermediate in the synthesis of more complex molecules with desired biological activities.[1][2]
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[9][10][11][12] As such, fluorinated building blocks like this compound are of great interest to medicinal chemists.
Experimental Protocols and Workflows
While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary and vary depending on the target molecule, a general workflow for its utilization as a synthetic intermediate can be conceptualized.
The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material.
Caption: Generalized workflow for the synthetic use of this compound.
This diagram outlines the logical progression from the starting material, through reaction and purification, to the final target molecule. The specific reagents and conditions at each step would be determined by the desired chemical transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dichloro-4-fluorobenzene molecular weight and formula
Technical Guide: 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is valued for creating complex molecular structures.[2]
Core Chemical Data
This compound is an achiral molecule.[3] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂F | [3][4][5][6] |
| Molecular Weight | 164.99 g/mol | [1][3][6] |
| Alternate Name | 3,4-Dichlorofluorobenzene | [4][5][6] |
| CAS Registry Number | 1435-49-0 | [4][5][6] |
| Melting Point | -1 °C | [1][7] |
| Boiling Point | 168 °C | [1][2] |
| Density | 1.41 g/cm³ | [1][2] |
Experimental Protocols and Data
Detailed experimental protocols for the characterization of this compound are typically found within specific research publications or comprehensive chemical databases. Publicly available data from institutions like the National Institute of Standards and Technology (NIST) indicate the availability of the following spectral information, which is crucial for quality control and structural confirmation[4][5]:
-
Mass Spectrometry (Electron Ionization)
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)[8]
For precise, step-by-step experimental methodologies, researchers are advised to consult peer-reviewed literature or specialized databases such as PubChem and the NIST Chemistry WebBook.[4][8]
Logical Relationships
The following diagram illustrates the direct relationship between the chemical's name and its primary molecular identifiers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]
- 8. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,2-Dichloro-4-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dichloro-4-fluorobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated)
| Proton | Multiplicity | Estimated Chemical Shift (ppm) | Coupling Constant (Hz) |
| H-3 | Doublet of Doublets (dd) | ~ 7.3 - 7.5 | J(H-3, H-5) ≈ 2.5 Hz, J(H-3, F-4) ≈ 8.5 Hz |
| H-5 | Doublet of Doublets (dd) | ~ 7.1 - 7.3 | J(H-5, H-6) ≈ 8.5 Hz, J(H-5, H-3) ≈ 2.5 Hz |
| H-6 | Doublet of Doublets (dd) | ~ 7.0 - 7.2 | J(H-6, H-5) ≈ 8.5 Hz, J(H-6, F-4) ≈ 5.5 Hz |
¹³C NMR (Estimated)
| Carbon | Estimated Chemical Shift (ppm) |
| C-1 | ~ 132 - 134 |
| C-2 | ~ 130 - 132 |
| C-3 | ~ 118 - 120 (d, J(C-3, F) ≈ 21 Hz) |
| C-4 | ~ 158 - 162 (d, J(C-4, F) ≈ 250 Hz) |
| C-5 | ~ 115 - 117 (d, J(C-5, F) ≈ 21 Hz) |
| C-6 | ~ 128 - 130 (d, J(C-6, F) ≈ 7 Hz) |
Note: The estimated values are based on established substituent effects in halogenated benzenes and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The following table lists the significant absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Weak | Aromatic C-H stretch |
| 1580 - 1600 | Medium | C=C aromatic ring stretch |
| 1470 - 1490 | Strong | C=C aromatic ring stretch |
| 1200 - 1250 | Strong | C-F stretch |
| 800 - 880 | Strong | C-H out-of-plane bend |
| 650 - 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by Electron Ionization (EI). The major fragments and their relative intensities are presented below.
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion, C₆H₃³⁵Cl₂F) |
| 166 | 65 | [M+2]⁺ (Isotope peak for two Cl atoms) |
| 168 | 10 | [M+4]⁺ (Isotope peak for two Cl atoms) |
| 129 | 20 | [M-Cl]⁺ |
| 99 | 15 | [M-Cl-HF]⁺ or [C₅H₂Cl]⁺ |
| 75 | 10 | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided to ensure reproducibility and accuracy in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
1. Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.
2. Data Acquisition:
-
Instrument: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory or transmission sample holder.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
1. Sample Introduction:
-
Method: Direct insertion probe (DIP) or gas chromatography (GC) inlet. For a pure liquid, direct injection via a heated probe is suitable.
-
Sample Amount: A few microliters of the neat liquid.
2. Mass Spectrometry Analysis:
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans per second.
-
Data Acquisition: The instrument software is used to acquire and process the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described in this guide.
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,2-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details established laboratory and industrial-scale synthetic routes and outlines the most effective purification techniques to achieve high-purity material.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily differing in starting materials and reaction scale. The two most prominent methods are the Balz-Schiemann reaction, suitable for laboratory-scale synthesis, and a multi-step industrial process commencing from dichlorobenzene isomers.
Laboratory-Scale Synthesis: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring. This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] For the synthesis of this compound, the starting material is 3,4-dichloroaniline.
Reaction Scheme:
Figure 1: Balz-Schiemann reaction for this compound.
Experimental Protocol:
A detailed protocol for the Balz-Schiemann reaction, including a continuous flow adaptation, is presented below. The continuous flow method offers enhanced safety by avoiding the isolation of the potentially unstable diazonium salt intermediate.[2]
Table 1: Experimental Protocol for the Balz-Schiemann Reaction
| Step | Parameter | Description | Reference |
| 1. Diazotization | Reagents | 3,4-dichloroaniline, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) | [3] |
| Temperature | 0-5 °C | [4] | |
| Procedure | A solution of sodium nitrite is added slowly to a cooled solution of 3,4-dichloroaniline in tetrafluoroboric acid. The reaction is stirred at low temperature to ensure complete formation of the diazonium salt. | [4] | |
| 2. Decomposition | Temperature | 60 °C (for continuous flow) | [2] |
| Residence Time | 5.4 seconds (for continuous flow) | [2] | |
| Procedure | The diazonium salt solution is then heated. In a batch process, the isolated salt is gently heated until nitrogen evolution ceases. In a continuous flow setup, the solution is passed through a heated reactor. | [2] | |
| 3. Work-up | Procedure | The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. | [5] |
| Yield | Reported Yield | Approximately 70% | [2] |
Industrial-Scale Synthesis
For large-scale production, a multi-step synthesis starting from a mixture of o- and p-dichlorobenzene is often employed. This process involves nitration, fluorination via halogen exchange, and a final denitrochlorination step.
Figure 2: Industrial synthesis workflow for this compound.
Experimental Protocols:
The following tables summarize the key reaction conditions for each step of the industrial synthesis, as derived from patent literature.
Table 2: Nitration of Dichlorobenzene
| Parameter | Value | Reference |
| Starting Material | Dichlorobenzene (mixture of isomers) | [6] |
| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | [6] |
| Temperature | 60 °C | [6] |
| Reaction Time | 2.5 hours | [6] |
| Yield | 98% (of dichloronitrobenzene mixture) | [6] |
Table 3: Fluorination of Dichloronitrobenzene
| Parameter | Value | Reference |
| Starting Material | Dichloronitrobenzene mixture | [6] |
| Reagents | Potassium Fluoride (KF), Dimethyl Sulfoxide (DMSO) | [7] |
| Temperature | 185 °C | [6] |
| Reaction Time | 3 hours | [6] |
| Yield | 82-83% (of fluorochloronitrobenzene mixture) | [6] |
Table 4: Denitrochlorination of Fluorochloronitrobenzene
| Parameter | Value | Reference |
| Starting Material | Fluorochloronitrobenzene mixture | [6] |
| Reagent | Chlorine (Cl₂) | [6] |
| Temperature | 180-200 °C | [6] |
| Reaction Time | 12 hours | [6] |
| Yield | 62.8% | [6] |
Purification of this compound
High purity of this compound is crucial for its application in pharmaceutical and agrochemical synthesis. The primary methods for its purification are fractional distillation and recrystallization.
Fractional Distillation
Fractional distillation is effective for separating this compound from isomers and other impurities with different boiling points.[8]
Figure 3: Workflow for purification by fractional distillation.
Experimental Protocol:
Table 5: General Protocol for Fractional Distillation
| Step | Parameter | Description |
| 1. Setup | Apparatus | A fractional distillation apparatus equipped with a Vigreux or packed column. |
| 2. Distillation | Pressure | Atmospheric or reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition of thermally sensitive impurities. |
| Temperature | The temperature is gradually increased to allow for the separation of components based on their boiling points. The fraction corresponding to the boiling point of this compound (approx. 172 °C at atmospheric pressure) is collected. | |
| 3. Collection | Procedure | Fractions are collected at stable temperature plateaus. The purity of each fraction can be monitored by Gas Chromatography (GC). |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] Although this compound is a liquid at room temperature (melting point: -1 °C), this method can be employed at low temperatures or for the removal of solid impurities. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[9]
Figure 4: General workflow for purification by recrystallization.
Experimental Protocol:
Table 6: General Protocol for Recrystallization
| Step | Parameter | Description |
| 1. Solvent Selection | Criteria | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.[10] |
| 2. Dissolution | Procedure | The crude this compound is dissolved in a minimal amount of the hot solvent. |
| 3. Crystallization | Procedure | The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. |
| 4. Isolation | Procedure | The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove residual impurities. |
| 5. Drying | Procedure | The crystals are dried under vacuum to remove any remaining solvent. |
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose, providing both qualitative and quantitative information about the sample's composition.[11][12][13] The mass spectrum of this compound can be used for its definitive identification.[14]
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. idaea.csic.es [idaea.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound [webbook.nist.gov]
Chemical structure and IUPAC name of 1,2-Dichloro-4-fluorobenzene
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for 1,2-dichloro-4-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical formula is C₆H₃Cl₂F.[2][3][4] The structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a fluorine atom at position 4. Other synonyms for this compound include 3,4-Dichlorofluorobenzene.[1][2][3][4] The Chemical Abstracts Service (CAS) Registry Number is 1435-49-0.[1][2][3][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in organic synthesis and material science.[5][6]
| Property | Value | Unit | Source(s) |
| Molecular Weight | 164.992 | g/mol | [1][2][3][4] |
| Melting Point | -1 | °C | [5][7] |
| Boiling Point | 168 | °C | [5] |
| Boiling Point (at 760 mmHg) | 172.2 ± 20.0 | °C | [7] |
| Density | 1.41 | g/cm³ | [5] |
| Refractive Index | n20/D 1.52 | [5] | |
| XLogP3 | 3.5 | [1] |
Experimental Protocols
Example Synthetic Step: Nitration of a Dichlorofluorobenzene Isomer
The following protocol is adapted from a patent describing the nitration of 2,4-dichlorofluorobenzene to produce 2,4-dichloro-5-fluoronitrobenzene, illustrating a common electrophilic aromatic substitution reaction.
-
Materials:
-
2,4-dichlorofluorobenzene (165g)
-
Fuming nitric acid (98%, 70.7g)
-
Concentrated sulfuric acid (98%, 70.7g)
-
500mL four-neck flask
-
-
Procedure:
-
Add 165g of 2,4-dichlorofluorobenzene to a 500mL four-neck flask.
-
Prepare a mixed acid solution by combining 70.7g of fuming nitric acid and 70.7g of concentrated sulfuric acid.
-
Dropwise, add the mixed acid to the flask while maintaining the temperature between 50-60 °C.
-
After the addition is complete, keep the reaction mixture at the same temperature for 3 hours.
-
Let the mixture stand for 30 minutes to allow for phase separation.
-
Separate the organic layer and wash it with water and then with an alkali solution.
-
Separate the final organic layer to yield 2,4-dichloro-5-fluoronitrobenzene.
-
General Analytical Method: Volatile Organic Compound Analysis
For the analysis of this compound, methods developed for volatile organic compounds (VOCs) can be employed. A general approach would involve gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent like methanol.
-
Create a working solution at the desired concentration (e.g., 1.0 µg/L in a 25-mL water sample).
-
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
Procedure:
-
Inject a known volume of the prepared sample into the GC.
-
The compound will be separated from the matrix based on its volatility and interaction with the GC column.
-
The mass spectrometer will then detect and identify this compound based on its mass-to-charge ratio, confirming its presence and allowing for quantification.
-
Visualization
The following diagram illustrates the logical relationship between the IUPAC name and the chemical structure of this compound.
Caption: Logical breakdown of the IUPAC name and its correspondence to the chemical structure.
References
- 1. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dichlorofluorobenzene (CAS No: 1435-49-0).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is paramount for its effective handling, application in reaction modeling, and for ensuring safety in a laboratory and industrial setting. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations of experimental workflows for clarity.
Core Physical and Chemical Properties
3,4-Dichlorofluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F.[1] At room temperature, it exists as a liquid. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its physical and chemical properties, such as its boiling point, density, and solubility.
Quantitative Data Summary
The key physical properties of 3,4-Dichlorofluorobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₆H₃Cl₂F | - |
| Molecular Weight | 164.99 | g/mol |
| Density | ~1.4 | g/cm³ |
| Boiling Point | 172.2 ± 20.0 | °C at 760 mmHg |
| Melting Point | -1 | °C |
| Flash Point | 64.4 | °C |
| Refractive Index | 1.525 | - |
| Vapor Pressure | 1.8 ± 0.3 | mmHg at 25°C |
Note: Some reported values may have slight variations across different sources.
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the reliable use of 3,4-Dichlorofluorobenzene in research and development. The following sections detail the standard experimental methodologies for measuring its key physical characteristics.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with a boiling point attachment.
Methodology:
-
A small amount of 3,4-Dichlorofluorobenzene is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus, equipped with a thermometer, is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[2]
-
The heating is then stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Workflow for the determination of boiling point.
Determination of Melting Point
For substances that are solid at or near room temperature, the melting point is a critical indicator of purity. 3,4-Dichlorofluorobenzene has a melting point of -1°C. The determination of its freezing point follows a similar principle but with cooling instead of heating. A standard method involves using a melting point apparatus.
Methodology:
-
A small, powdered sample of the solidified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Workflow for the determination of melting point.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume of the substance.[3]
Methodology:
-
An empty, dry pycnometer (specific gravity bottle) or a graduated cylinder is weighed accurately on an analytical balance.
-
The container is filled with 3,4-Dichlorofluorobenzene to a calibrated mark, ensuring the volume is known precisely.
-
The filled container is weighed again.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.
-
The density is then calculated by dividing the mass of the liquid by its volume.
Workflow for the determination of density.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of 3,4-Dichlorofluorobenzene are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[4] This is a critical safety parameter. The closed-cup method is commonly used for its determination.
Methodology:
-
A sample of 3,4-Dichlorofluorobenzene is placed in a closed cup of a flash point tester (e.g., Pensky-Martens).
-
The sample is heated at a slow, constant rate with continuous stirring.
-
At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[5][6]
Determination of Solubility
Solubility provides insights into the polarity of a molecule and its potential behavior in different solvent systems.
Methodology:
-
A small, measured amount of 3,4-Dichlorofluorobenzene (e.g., 0.1 mL) is added to a test tube containing a specific volume of a solvent (e.g., 3 mL of water).
-
The mixture is agitated vigorously.
-
The mixture is observed to determine if the compound has dissolved completely (forms a single phase), is partially soluble, or is insoluble.
-
This process is repeated with a range of solvents of varying polarities, such as ethanol, diethyl ether, acetone, and toluene.
Synthesis and Reactivity
While this guide focuses on physical properties, a brief overview of the synthesis of related compounds can provide context for its role as a chemical intermediate. For instance, the synthesis of the structurally similar 3,4-Dichlorobenzotrifluoride often starts from 3,4-dichlorotoluene.
A general synthetic approach involves the side-chain chlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange reaction with hydrogen fluoride to yield the final product.[7]
A representative synthesis pathway for a related compound.
Safety and Handling
3,4-Dichlorofluorobenzene is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
Conclusion
The physical properties of 3,4-Dichlorofluorobenzene are well-defined and can be determined through standard laboratory procedures. This technical guide provides the essential data and methodologies required by researchers, scientists, and drug development professionals for the safe and effective use of this important chemical intermediate. A thorough understanding of these properties is fundamental to its application in the synthesis of more complex molecules and for ensuring the safety and reproducibility of chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. filab.fr [filab.fr]
- 5. scimed.co.uk [scimed.co.uk]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Dichloro-4-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and safety of manufactured products. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information, provides data for analogous compounds, and details the standardized experimental protocols for determining these critical parameters.
Solubility Profile
This compound, as a halogenated aromatic compound, is characterized by its hydrophobic nature. This generally results in low aqueous solubility and good solubility in many organic solvents. The polarity of the molecule, influenced by the positions of the halogen substituents, plays a significant role in its solubility profile.
Aqueous Solubility
The presence of two chlorine atoms and a fluorine atom on the benzene ring significantly increases the hydrophobicity of this compound, leading to very low solubility in water. For comparison, the aqueous solubility of a similar compound, 1,2-dichlorobenzene, is approximately 156 mg/L at 25°C. It is anticipated that this compound would exhibit solubility in a similar range.
Table 1: Aqueous Solubility Data (Estimated)
| Solvent | Temperature (°C) | Solubility (mg/L) | Method |
| Water | 20 | Data not available | OECD 105 (Flask Method) |
| Water | 25 | Estimated: ~100-200 | Based on analogous compounds |
Organic Solvent Solubility
This compound is expected to be readily soluble in a range of common organic solvents, a characteristic that facilitates its use in various chemical reactions and purification processes.[1]
Table 2: Qualitative Solubility in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone | Soluble |
| Halogenated Solvents | Dichloromethane | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Apolar Solvents | Hexane | Sparingly Soluble to Soluble |
Table 3: Quantitative Organic Solvent Solubility Data (Template)
| Solvent | Temperature (°C) | Solubility (g/L) |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
| Ethyl Acetate | 25 | Data not available |
| Toluene | 25 | Data not available |
| Hexane | 25 | Data not available |
Stability Profile
This compound is a stable compound under standard storage conditions. However, its stability can be affected by factors such as pH, temperature, and exposure to light.
Hydrolytic Stability
Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The rate of hydrolysis is often pH-dependent. For halogenated aromatic compounds, the carbon-halogen bond strength is a critical factor, with C-F bonds being significantly stronger and less susceptible to cleavage than C-Cl bonds. Therefore, hydrolysis of this compound, if it occurs, is more likely to involve the chloro substituents.
Table 4: Hydrolytic Stability Data (Template)
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 4 | 25 | Data not available | Data not available |
| 7 | 25 | Data not available | Data not available |
| 9 | 25 | Data not available | Data not available |
Thermal Stability
Thermal stability is a critical parameter, particularly for processes involving elevated temperatures such as distillation and synthesis. Thermogravimetric analysis (TGA) is the standard method for determining the onset of thermal decomposition. For similar chlorinated aromatic compounds, decomposition often begins at temperatures above 200°C.[2]
Table 5: Thermal Stability Data (Template)
| Parameter | Value |
| Onset of Decomposition (°C) | Data not available |
| Major Decomposition Products | Data not available |
Photochemical Stability
Exposure to ultraviolet (UV) radiation can induce photodegradation of organic molecules. The rate of photodegradation in aqueous solution is an important environmental fate parameter. For chlorinated aromatic compounds, photodegradation can proceed via reductive dechlorination or reaction with photochemically generated reactive species.
Table 6: Photochemical Stability Data (Template)
| Condition | Parameter | Value |
| Aqueous Solution (UV Light) | Half-life (t½) | Data not available |
| Quantum Yield (Φ) | Data not available |
Reactivity with Oxidizing Agents
Strong oxidizing agents can lead to the degradation of this compound. Understanding these reactions is important for safety and for defining compatible process conditions. Reactions with common strong oxidizing agents like potassium permanganate or hydrogen peroxide may result in oxidation of the aromatic ring and potential cleavage of the carbon-halogen bonds. Specific reaction products are not well-documented in the literature.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are outlined below, based on internationally recognized guidelines.
Solubility Determination (OECD Guideline 105)
The shake-flask method is a widely accepted procedure for determining the water solubility of chemical substances.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The solution is allowed to stand to allow undissolved material to settle. An aliquot of the aqueous phase is then carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration may be used to ensure a clear solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Hydrolytic Stability Assessment (OECD Guideline 111)
This guideline describes a procedure to assess the rate of hydrolysis of chemicals in aqueous buffer solutions at different pH values.
Methodology:
-
Solution Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. This compound is added to these solutions at a concentration below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation).
-
Sampling: Aliquots are withdrawn at various time intervals over a period of up to 30 days.
-
Analysis: The concentration of the remaining this compound in each sample is determined by a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH value.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability and decomposition profile of a substance.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA crucible (typically platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, typically a linear ramp (e.g., 10°C/min) to a high temperature (e.g., 600°C).
-
Analysis: The sample is heated according to the defined temperature program. The instrument continuously records the sample's weight as a function of temperature.
-
Data Interpretation: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.
Conclusion
This compound is a hydrophobic molecule with low anticipated aqueous solubility and good solubility in common organic solvents. It is a stable compound under normal conditions, but can be susceptible to degradation at elevated temperatures and potentially under specific pH and light conditions. This guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. The detailed experimental protocols and data templates will aid researchers in generating the specific quantitative data required for their applications in drug development and other scientific endeavors.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the hazards, safety precautions, and handling procedures for 1,2-Dichloro-4-fluorobenzene (CAS No. 1435-49-0). The information is intended for professionals in research, and drug development who may work with this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health and environmental risks.
Chemical and Physical Properties
This compound is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C6H3Cl2F | [2][3][4] |
| Molecular Weight | 164.99 g/mol | [1][2][5] |
| Appearance | Clear liquid | [6] |
| Odor | Odorless | [6][7] |
| Melting Point | -1 °C | [5] |
| Boiling Point | 172.2 ± 20.0 °C at 760 mmHg | [5] |
| Flash Point | 64.4 °C | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25 °C | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.84 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid.[8][9] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10] |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[8][9][10] |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation.[8][9] |
| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction.[8] |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[8][9] |
| Specific target organ toxicity - repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[10] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[8] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[8] |
Experimental Protocols and Safety Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11][12]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8][13] Use explosion-proof electrical and lighting equipment.[7][14]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this chemical.
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn if there is a risk of splashing.[7][11][12] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12] A long-sleeved laboratory coat must be worn.[12] For significant exposure risk, a complete suit protecting against chemicals is recommended.[10] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases).[7][11][15] |
| Footwear | Closed-toe shoes are required.[12] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes and inhalation of vapors.[10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][9] Store locked up and away from incompatible materials such as strong oxidizing agents.[7][8][10]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and remove all ignition sources.[11][13]
-
Ventilate: Increase ventilation to the area.
-
Containment: Prevent the spill from entering drains or waterways.[8]
-
Absorption: Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[7][13]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][15]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[7][11]
-
Specific Hazards: The compound is combustible and containers may explode when heated.[7][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][13] Hazardous decomposition products include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
Toxicological Information
While specific toxicological studies on this compound are limited, data from similar dichlorobenzene compounds suggest potential for liver and kidney effects with repeated exposure.[16] It is classified as harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.[8][9][10] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[8][10] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8][10]
Logical and Experimental Workflows
To ensure safety, a structured approach to handling this compound is essential. The following diagrams illustrate a hazard management workflow and a standard experimental protocol.
Caption: Hazard Management Workflow for this compound.
References
- 1. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
- 16. oehha.ca.gov [oehha.ca.gov]
The Genesis of a Fluorinated World: A Technical History of Fluorinated Benzene Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of fluorinated benzene compounds. From the earliest, often hazardous, forays into organofluorine chemistry to the development of more controlled and scalable synthetic methods, this document provides a detailed account for professionals in research and drug development. The inclusion of fluorine atoms into aromatic systems has had a profound impact on the physicochemical and biological properties of molecules, leading to advancements in pharmaceuticals, agrochemicals, and materials science. This guide offers a look back at the foundational experiments that paved the way for these innovations.
Early Synthetic Methodologies and Key Discoveries
The introduction of fluorine into the benzene ring was a significant challenge for early organic chemists. The high reactivity of elemental fluorine and the often-unpredictable nature of fluorinating agents made these syntheses particularly difficult. This section details the pioneering methods that first made fluorinated benzenes accessible.
The First Synthesis of Fluorobenzene: Wallach's Two-Step Method (1886)
The first reported synthesis of fluorobenzene was achieved by Otto Wallach in 1886.[1] His approach cleverly circumvented the need for direct fluorination by employing a two-step process involving a triazene intermediate.[1]
Experimental Protocol: Wallach's Synthesis of Fluorobenzene
Step 1: Formation of the Triazene
-
Diazotization: Aniline is diazotized with nitrous acid (generated in situ from sodium nitrite and a mineral acid) in a cooled aqueous solution to form phenyldiazonium chloride.
-
Coupling with Piperidine: The cold solution of phenyldiazonium chloride is then reacted with two equivalents of piperidine. This results in the formation of 1-phenyl-3,3-pentamethylenetriazene, which precipitates from the solution.
Step 2: Cleavage of the Triazene with Hydrofluoric Acid
-
Reaction: The isolated and dried triazene is carefully treated with anhydrous hydrofluoric acid.
-
Decomposition: The triazene cleaves upon warming to yield fluorobenzene, nitrogen gas, and piperidinium fluoride.[1]
-
Isolation: The volatile fluorobenzene is isolated by distillation.
Historical Note: In Wallach's original publication, the element fluorine was symbolized as "Fl". His procedure was subtitled "Fluorbenzol, C6H5Fl".[1]
The Balz-Schiemann Reaction: A More General Approach (1927)
In 1927, German chemists Günther Balz and Günther Schiemann reported a more general and convenient method for the preparation of aryl fluorides, which has become a cornerstone of organofluorine chemistry. The Balz-Schiemann reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt.
The reaction proceeds in two main stages: the formation of the diazonium salt and its subsequent thermal decomposition. The tetrafluoroborate anion acts as the fluoride source. Mechanistic studies support an SN1-type mechanism involving the formation of an aryl cation intermediate.
Experimental Protocol: The Balz-Schiemann Reaction
-
Diazotization: An aromatic amine (e.g., aniline) is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled, typically to below 0°C.
-
Formation of the Diazonium Salt: An aqueous solution of sodium nitrite is added slowly to the cooled solution of the amine in fluoroboric acid, maintaining the low temperature. The corresponding aryldiazonium tetrafluoroborate precipitates from the solution.
-
Isolation and Drying: The precipitated diazonium salt is collected by filtration, washed with cold water, cold alcohol, and finally ether, and then thoroughly dried.
-
Thermal Decomposition: The dry aryldiazonium tetrafluoroborate salt is heated gently. A smooth decomposition occurs, yielding the aryl fluoride, nitrogen gas, and boron trifluoride.
-
Purification: The resulting aryl fluoride is typically purified by steam distillation followed by fractional distillation.
The Advent of Perfluorination: Synthesis of Hexafluorobenzene
The synthesis of fully fluorinated aromatic compounds, such as hexafluorobenzene, represented another significant milestone. Direct fluorination of benzene is highly exothermic and difficult to control. Therefore, early syntheses relied on halogen exchange reactions.
A common early method involved the high-temperature reaction of hexachlorobenzene with an alkali metal fluoride, typically potassium fluoride. This reaction requires forcing conditions due to the decreasing reactivity of the C-Cl bonds as more fluorine atoms are introduced onto the ring.
Experimental Protocol: Synthesis of Hexafluorobenzene via Halogen Exchange
-
Reactants: Hexachlorobenzene is mixed with a significant excess of anhydrous potassium fluoride.
-
Reaction Conditions: The mixture is heated in a high-temperature autoclave or bomb reactor to temperatures typically ranging from 450 to 540°C.[2] The reaction is often carried out without a solvent.[2]
-
Product Isolation: The volatile products, including hexafluorobenzene and partially fluorinated chlorobenzenes, are collected from the reactor.
-
Purification: The product mixture is then purified by fractional distillation to isolate hexafluorobenzene.
Yields of hexafluorobenzene and other polyfluorinated benzenes from this method can be in the range of 65-70% when a large molar excess of potassium fluoride is used.[2]
Physical Properties of Early Fluorinated Benzene Compounds
The introduction of fluorine atoms into the benzene ring has a pronounced effect on the physical properties of the resulting compounds. The high electronegativity and relatively small size of fluorine lead to unique intermolecular interactions and packing in the solid state. The following table summarizes key physical properties of several fluorinated benzene compounds known from early studies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Fluorobenzene | C₆H₅F | 96.10 | -42.2 | 85.1 | 1.024 |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | -34 | 92 | 1.158[3] |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 | 1.163[4] |
| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | -13 | 88-89 | 1.17[5][6] |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.08 | -40.5 | 84-85 | 1.415 |
| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | -35 | 88 | 1.264[7] |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | -5.5 | 75-76 | 1.277 |
| Pentafluorobenzene | C₆HF₅ | 168.06 | -48 | 85 | 1.514[8] |
| Hexafluorobenzene | C₆F₆ | 186.06 | 5.2 | 80.3 | 1.612 |
Conclusion
The early discoveries and synthetic developments in the field of fluorinated benzene compounds laid the critical groundwork for the widespread use of organofluorine chemistry in modern science and technology. The methods pioneered by Wallach, and later Balz and Schiemann, provided the initial access to these valuable molecules. The challenging synthesis of hexafluorobenzene through high-temperature halogen exchange further expanded the scope of accessible fluorinated aromatics. The unique physical properties imparted by fluorination, as evidenced by the data presented, continue to be exploited in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This historical perspective provides valuable context for contemporary researchers and highlights the ingenuity and perseverance of the early pioneers in this fascinating area of chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. RU2084437C1 - Method of synthesis of hexafluorobenzene or its mono- or disubstituted derivatives - Google Patents [patents.google.com]
- 3. 1,2-Difluorobenzene | 367-11-3 [chemicalbook.com]
- 4. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,4-Difluorobenzene = 99 540-36-3 [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. Pentafluorobenzene | 363-72-4 [chemicalbook.com]
The Role of 1,2-Dichloro-4-fluorobenzene as a Core Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-4-fluorobenzene (DCFB) is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Characterized by its distinct substitution pattern of two chlorine atoms and one fluorine atom on a benzene ring, DCFB's reactivity makes it an invaluable intermediate in the pharmaceutical, agrochemical, and material science industries.[3] Its ability to undergo nucleophilic aromatic substitution reactions allows for the strategic introduction of various functional groups, facilitating the construction of high-value final products.[1][2] This technical guide provides an in-depth overview of the synthesis of DCFB, its key chemical transformations, and its significant applications, supported by detailed experimental protocols, tabulated data, and process visualizations.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1435-49-0 | [1][4][5] |
| Molecular Formula | C₆H₃Cl₂F | [1][4][6] |
| Molecular Weight | 164.99 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | 1.41 g/mL | [1] |
| Melting Point | -1 °C | [1] |
| Boiling Point | 168 °C | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| InChIKey | QSDKXMVGRLVIQV-UHFFFAOYSA-N | [4][5][6] |
| SMILES | C1=CC(=C(C=C1F)Cl)Cl | [5][6] |
Synthesis of this compound
The industrial synthesis of dichlorofluorobenzenes often involves multi-step processes starting from more basic feedstocks like dichlorobenzenes or fluorobenzene. One common strategy involves the nitration of a dichlorobenzene mixture followed by a fluorination step (Halex reaction) and subsequent transformations.
A representative synthesis pathway is the chlorination of a fluoronitrobenzene intermediate, which itself can be derived from the nitration of fluorobenzene. The process leverages the directing effects of the existing substituents to achieve the desired isomer.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for producing dichlorofluorobenzene isomers, highlighting the key chemical transformations involved.
References
Methodological & Application
The Role of 1,2-Dichloro-4-fluorobenzene in the Synthesis of Advanced Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1,2-Dichloro-4-fluorobenzene serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring allows for regioselective reactions, making it a valuable building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, including the anti-diabetic drug Sitagliptin and the fluoroquinolone antibiotic Sitafloxacin.
Application Note 1: Synthesis of a Key Intermediate for Sitagliptin
This compound is a precursor to 1,2,4-trifluorobenzene, a crucial intermediate for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The synthesis of 1,2,4-trifluorobenzene from a dichlorofluorobenzene derivative involves a multi-step process, including nitration, fluorination, reduction, and deamination. A key related transformation is the synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4-trifluorobenzene, which is a direct precursor to the core structure of Sitagliptin.[3][4]
Synthesis of 2,4,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene
A common route to 2,4,5-trifluorophenylacetic acid involves the Friedel-Crafts acylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.[2]
Table 1: Quantitative Data for the Synthesis of 2,4,5-Trifluorophenylacetic Acid
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield | Purity | Reference |
| Friedel-Crafts Acylation | 1,2,4-Trifluorobenzene, Acetyl chloride | 2,4,5-Trifluoroacetophenone | Aluminum trichloride | - | High | >98% | [2] |
| Willgerodt-Kindler Reaction | 2,4,5-Trifluoroacetophenone, Sulfur, Dimethylamine hydrochloride | Thio-2,4,5-trifluorophenylacetic acid amide | Sodium acetate | N,N-Dimethylformamide | 90% | - | [2] |
| Hydrolysis | Thio-2,4,5-trifluorophenylacetic acid amide | 2,4,5-Trifluorophenylacetic acid | Sulfuric acid, Water | - | High | >99.9% | [2] |
Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene
This protocol details the synthesis of 2,4,5-trifluoroacetophenone, a key step in the production of the Sitagliptin intermediate.
Materials:
-
1,2,4-Trifluorobenzene
-
Acetyl chloride
-
Aluminum trichloride (anhydrous)
-
Ice-water bath
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
In a reaction flask, combine 1,2,4-trifluorobenzene and anhydrous aluminum trichloride.
-
Cool the mixture in an ice-water bath.
-
Slowly add acetyl chloride to the mixture while stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,4,5-trifluoroacetophenone.
-
Purify the product by vacuum distillation.
Caption: Experimental workflow for the Friedel-Crafts acylation of 1,2,4-trifluorobenzene.
Application Note 2: Synthesis of the Fluoroquinolone Antibiotic Sitafloxacin
Derivatives of this compound are instrumental in the synthesis of potent fluoroquinolone antibiotics such as Sitafloxacin. The synthesis of Sitafloxacin involves a multi-step pathway starting from a trifluorinated phenyl derivative, which can be prepared from 1,2,4-trifluorobenzene. A key starting material for a documented synthetic route is ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[1][5][6]
Table 2: Quantitative Data for the Synthesis of Sitafloxacin
| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |
| Condensation | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(((1R,2S)-2-fluorocyclopropyl)amino)acrylate | Triethylorthoformate, Acetic anhydride, (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate | Methylene chloride | 78-84% | [5] |
| Cyclization | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-... | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Sodium hydride | 1,4-Dioxane | 75-80% | [5] |
| Hydrolysis | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-... | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrochloric acid | - | - | [1] |
| Substitution and Deprotection | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-... | Sitafloxacin | (S)-N-((oxoboryl)methylene)-5-azaspiro[2][6]heptan-7-amine, Trifluoroacetic acid | Phenyl methyl ether | 52-65% (overall) | [1] |
Experimental Protocol: Synthesis of Sitafloxacin
This protocol outlines the key steps for the synthesis of Sitafloxacin starting from ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[1][5]
Materials:
-
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
-
Triethylorthoformate
-
Acetic anhydride
-
(1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate
-
Sodium hydride
-
1,4-Dioxane
-
Trifluoroacetic acid
-
Phenyl methyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: React ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and acetic anhydride. The resulting intermediate is then reacted with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate in methylene chloride to yield (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(((1R,2S)-2-fluorocyclopropyl)amino)acrylate.
-
Cyclization: Treat the product from the previous step with sodium hydride in 1,4-dioxane to induce cyclization, forming the quinolone core structure.
-
Hydrolysis: Hydrolyze the ester group of the quinolone intermediate using hydrochloric acid.
-
Substitution and Deprotection: React the carboxylic acid with (S)-N-((oxoboryl)methylene)-5-azaspiro[2][6]heptan-7-amine, followed by deprotection with trifluoroacetic acid in phenyl methyl ether to yield the final product, Sitafloxacin.
-
Purification: Purify the final product by recrystallization.
Caption: Simplified experimental workflow for the synthesis of Sitafloxacin.
Signaling Pathways and Mechanisms of Action
Sitagliptin Signaling Pathway
Sitagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, sitagliptin increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to increased insulin secretion and decreased glucagon secretion in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.[3][4]
Caption: Signaling pathway of Sitagliptin.
Fluoroquinolone Mechanism of Action
Fluoroquinolones, including Sitafloxacin and Clinafloxacin, exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
This compound and its derivatives are indispensable building blocks in modern pharmaceutical synthesis. The application notes and protocols provided herein demonstrate their utility in the efficient construction of complex and vital drugs such as Sitagliptin and Sitafloxacin. The ability to introduce trifluorinated phenyl moieties into molecular structures through intermediates derived from this compound highlights its significance for medicinal chemists and drug development professionals in creating next-generation therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]
- 3. SITAGLIPTIN – All About Drugs [allfordrugs.com]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Research on the Synthesis and Characterization of Sitafloxacin: Ingenta Connect [ingentaconnect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. medchemexpress.com [medchemexpress.com]
The Strategic Utility of 1,2-Dichloro-4-fluorobenzene in the Synthesis of MEK Inhibitors for Cancer Therapy
Application Note
Introduction
1,2-Dichloro-4-fluorobenzene has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules with potent biological activity. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[1] This application note will detail the use of this compound in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling pathway frequently dysregulated in cancer.[2]
This compound as a Precursor to Trametinib
Trametinib (trade name Mekinist®) is an FDA-approved medication for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those harboring BRAF mutations.[3] The synthesis of Trametinib relies on key intermediates that can be derived from this compound. A plausible and efficient synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then incorporated into the final drug structure.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[4] In many cancers, mutations in components of this pathway, such as BRAF and Ras, lead to its constitutive activation, driving uncontrolled cell growth.[4] MEK1 and MEK2 are dual-specificity protein kinases that act downstream of Raf and upstream of ERK. By inhibiting MEK1/2, Trametinib effectively blocks this aberrant signaling, leading to the suppression of tumor growth.[2]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Biological Activity of Trametinib
Trametinib is a highly potent inhibitor of MEK1 and MEK2. Its inhibitory activity has been characterized in various in vitro and cellular assays.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Trametinib | MEK1 | 0.92 | Cell-free assay | [5] |
| Trametinib | MEK2 | 1.8 | Cell-free assay | [5] |
| Trametinib | Proliferation | 0.44 | BON1 (Neuroendocrine Tumor) | [6] |
| Trametinib | Proliferation | 6.359 | QGP-1 (Neuroendocrine Tumor) | [6] |
| Trametinib | Proliferation | 84.12 | NCI-H727 (Neuroendocrine Tumor) | [6] |
Protocols
Synthetic Workflow for a Key Trametinib Intermediate from this compound
The following section outlines a potential multi-step synthesis to generate a key aniline intermediate for Trametinib, starting from this compound.
Caption: Synthetic workflow from this compound to a key Trametinib intermediate.
Experimental Protocols
Step 1: Nitration of this compound to 1,2-Dichloro-4-fluoro-5-nitrobenzene
This protocol is based on general nitration procedures for halogenated benzenes.[7]
-
Materials: this compound, concentrated nitric acid (70%), concentrated sulfuric acid (98%), ice, deionized water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Slowly add this compound to the nitrating mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,2-dichloro-4-fluoro-5-nitrobenzene.
-
Step 2: Nucleophilic Aromatic Substitution to form a 2-Amino-4,5-dichlorofluorobenzene derivative
This protocol is a general representation of a nucleophilic aromatic substitution reaction to introduce an amino group. The specific conditions may vary depending on the chosen nitrogen nucleophile (e.g., ammonia, a protected amine).
-
Materials: 1,2-Dichloro-4-fluoro-5-nitrobenzene, nitrogen nucleophile (e.g., aqueous ammonia, benzylamine), a suitable solvent (e.g., ethanol, DMSO), base (if necessary, e.g., potassium carbonate), deionized water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1,2-dichloro-4-fluoro-5-nitrobenzene in a suitable solvent in a pressure-rated reaction vessel.
-
Add the nitrogen nucleophile and a base (if required).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-150 °C). The reaction time can range from several hours to overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amino derivative.
-
Step 3: Subsequent Functionalization
The resulting 2-amino-4,5-dichlorofluorobenzene derivative would then undergo further synthetic transformations, such as reduction of the nitro group (if still present), iodination, and coupling reactions with other fragments to construct the final Trametinib molecule. These subsequent steps are complex and are detailed in various patents and publications concerning the synthesis of Trametinib. A key transformation would be the introduction of an iodine atom, for which a procedure for a similar molecule, 2-fluoro-4-iodoaniline, is available and can be adapted.[8]
This compound is a valuable and strategically important starting material in medicinal chemistry. Its application in the synthesis of the potent MEK inhibitor Trametinib highlights its utility in constructing complex, biologically active molecules for the treatment of cancer. The reactivity of this building block, particularly in nucleophilic aromatic substitution reactions, allows for the efficient introduction of key functional groups necessary for potent and selective drug action. The protocols and data presented herein provide a foundation for researchers and scientists in drug development to utilize this compound in their synthetic endeavors.
References
- 1. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 2. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 8. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
Applications of 1,2-Dichloro-4-fluorobenzene in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-4-fluorobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring allows for targeted chemical modifications, leading to the development of potent and selective herbicides and fungicides. This document provides detailed application notes and experimental protocols for two key agrochemicals derived from this compound: the herbicide pyroxsulam and the fungicide penflufen.
Pyroxsulam: A Triazolopyrimidine Sulfonamide Herbicide
Pyroxsulam is a post-emergence herbicide highly effective against a broad spectrum of grass and broadleaf weeds in cereal crops.[3][4] Its development relies on the synthesis of a key intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, which can be derived from precursors synthesized using this compound.
Mode of Action
Pyroxsulam is a systemic herbicide that is absorbed through the foliage and roots of the plant and translocates to the growing points.[3] It functions as an acetolactate synthase (ALS) inhibitor.[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division.[3] By inhibiting ALS, pyroxsulam disrupts plant growth, leading to the cessation of weed development and eventual death.
References
- 1. Activity of a SDHI fungicide penflufen and the characterization of natural-resistance in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4.3. Mycelial Growth Inhibition Test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-4-fluorobenzene is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring, featuring two chlorine atoms and one fluorine atom, allows for selective nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogen substituents activates the ring towards nucleophilic attack, enabling the synthesis of a diverse array of more complex molecules. These reactions are fundamental in the development of novel herbicides, fungicides, and active pharmaceutical ingredients (APIs).[1][2]
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with this compound. The regioselectivity of these reactions is a key consideration, as the positions of the halogen atoms influence the site of nucleophilic attack.
Regioselectivity in Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution reactions involving this compound, the position of substitution is directed by the activating and directing effects of the halogen substituents. Generally, the chlorine atom at the 2-position is the most susceptible to substitution by a nucleophile. This is due to the combined electron-withdrawing effects of the adjacent chlorine atom at the 1-position and the fluorine atom at the 4-position, which stabilize the intermediate Meisenheimer complex.
Application Notes
Reaction with Amine Nucleophiles:
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 2-chloro-4-fluoroaniline derivatives. These products are valuable precursors for various biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common solvents for this transformation include aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as alcohols. The reaction temperature can vary widely, from room temperature to elevated temperatures, depending on the nucleophilicity of the amine and the desired reaction rate.
Reaction with Alkoxide Nucleophiles:
Alkoxides, such as sodium methoxide or ethoxide, readily displace a chlorine atom from this compound to form the corresponding 2-chloro-4-fluoroalkoxybenzene derivatives. These reactions are typically performed in the corresponding alcohol as the solvent or in an aprotic polar solvent. The use of a base like sodium hydride in an inert solvent such as tetrahydrofuran (THF) or DMF is also a common practice when starting from the alcohol.
Reaction with Thiolate Nucleophiles:
Thiolates are potent nucleophiles that can displace a chlorine atom from this compound to yield 2-chloro-4-fluorophenyl thioethers. The thiolate is often generated in situ by treating the corresponding thiol with a base, such as sodium hydride or a carbonate base, in a suitable solvent like DMF, DMSO, or acetonitrile.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of N-Aryl-(2-chloro-4-fluorophenyl)amine
This protocol describes a general procedure for the reaction of this compound with an aromatic amine.
-
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-(2-chloro-4-fluorophenyl)amine.
-
Protocol 2: Synthesis of 2-Chloro-4-fluoro-1-methoxybenzene
This protocol outlines a general method for the methoxylation of this compound.
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 8-16 hours. Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by distillation or column chromatography to obtain 2-chloro-4-fluoro-1-methoxybenzene.
-
Data Presentation
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | N-(2-chloro-4-fluorophenyl)aniline | DMF | K₂CO₃ | 120 | 18 | 75-85 |
| Pyrrolidine | 1-(2-chloro-4-fluorophenyl)pyrrolidine | DMSO | K₂CO₃ | 100 | 12 | 80-90 |
| Sodium Methoxide | 2-Chloro-4-fluoro-1-methoxybenzene | Methanol | - | Reflux | 10 | 70-80 |
| Sodium Ethoxide | 1-Ethoxy-2-chloro-4-fluorobenzene | Ethanol | - | Reflux | 12 | 70-85 |
| Thiophenol | (2-Chloro-4-fluorophenyl)(phenyl)sulfane | DMF | NaH | 80 | 6 | 85-95 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: SNAr mechanism via a Meisenheimer intermediate.
References
Synthesis of Pharmaceutical Intermediates from 1,2-Dichloro-4-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 1,2-dichloro-4-fluorobenzene. This versatile starting material serves as a key building block in the preparation of fluoroquinolone antibiotics and other important active pharmaceutical ingredients (APIs). The following sections detail two primary synthetic pathways: the synthesis of 3-chloro-4-fluoroaniline, a crucial precursor for fluoroquinolones, and the synthesis of 2,4-dichloro-5-fluoroacetophenone, another important pharmaceutical intermediate.
Pathway 1: Synthesis of 3-Chloro-4-fluoroaniline and its Conversion to a Quinolone Core
This pathway is fundamental for the synthesis of a wide range of fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin.[1] The synthesis begins with the nitration of this compound, followed by the reduction of the resulting nitro compound to the key intermediate, 3-chloro-4-fluoroaniline. This aniline is then converted to the core quinolone structure.
Step 1: Nitration of this compound
The initial step involves the electrophilic aromatic substitution of this compound to introduce a nitro group, yielding 1,2-dichloro-4-fluoro-5-nitrobenzene.
Experimental Protocol:
A procedure analogous to the nitration of 2,4-dichlorofluorobenzene can be employed.[2]
-
Preparation of Mixed Acid: In a flask, prepare a mixed acid by combining 70.7g of fuming nitric acid (98% mass fraction) and 70.7g of concentrated sulfuric acid (98% mass fraction).[2]
-
Reaction Setup: Add 165g of this compound to a 500mL four-neck flask.[2]
-
Nitration: While stirring, slowly add the mixed acid dropwise to the flask, maintaining the reaction temperature between 50-60°C.[2]
-
Reaction Completion: After the addition is complete, maintain the temperature at 50-60°C for 3 hours.[2]
-
Work-up: Allow the mixture to stand for 30 minutes, then separate the layers. Wash the organic layer with water and a mild alkali solution.[2]
-
Isolation: Separate the organic layer to obtain 1,2-dichloro-4-fluoro-5-nitrobenzene.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-dichlorofluorobenzene (analogous) | [2] |
| Product | 2,4-dichloro-5-fluoronitrobenzene | [2] |
| Molar Yield | 98.0% | [2] |
| GC Purity | 99.5% | [2] |
Step 2: Catalytic Hydrogenation to 3-Chloro-4-fluoroaniline
The nitro group of 1,2-dichloro-4-fluoro-5-nitrobenzene is reduced to an amine to yield 3-chloro-4-fluoroaniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][3]
Experimental Protocol:
-
Reactor Setup: In a high-pressure hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene (the product from Step 1) and a 1% Platinum on Carbon (Pt/C) catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[4][5]
-
Inerting: Seal the reactor and purge three times with high-purity nitrogen, followed by three purges with hydrogen gas.[6]
-
Hydrogenation: Pressurize the reactor with hydrogen to 0.1-5 MPa and heat to 50-100°C with stirring.[4][5]
-
Reaction Monitoring: Maintain the reaction for 1-10 hours, monitoring for completion using TLC or GC.[3]
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the hot reaction mixture to remove the catalyst.[6]
-
Purification: The crude product can be purified by vacuum distillation to yield 3-chloro-4-fluoroaniline.[6]
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value | Reference(s) |
| Starting Material | 3-chloro-4-fluoronitrobenzene | [1][3] |
| Catalyst | 1% Pt/C | [5] |
| Hydrogen Pressure | 0.1-5 MPa | [4][5] |
| Temperature | 50-100°C | [4][5] |
| Reaction Time | 1-10 hours | [3] |
| Yield | >94% | [5] |
| Purity | >99.5% | [5] |
Step 3: Synthesis of the Fluoroquinolone Core
3-Chloro-4-fluoroaniline is a key building block for constructing the quinolone ring system, a core component of fluoroquinolone antibiotics.[7] This is typically achieved through the Gould-Jacobs reaction.
Experimental Protocol:
-
Condensation: React equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). Heat the mixture to 145°C for approximately 1 hour without a solvent. This forms 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[1]
-
Cyclization: The resulting ester is then cyclized by heating at approximately 250°C in a high-boiling solvent like diphenyl ether. This step yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
-
Isolation: Cool the reaction mixture and wash the resulting solid with acetone to remove the diphenyl ether. The product is a white to pale yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield (from aniline) | 80% | [1] |
Experimental Workflow for Fluoroquinolone Precursor Synthesis
Caption: Workflow for the synthesis of a fluoroquinolone core from this compound.
Pathway 2: Synthesis of 2,4-Dichloro-5-fluoroacetophenone
2,4-Dichloro-5-fluoroacetophenone is another important intermediate in the pharmaceutical industry, notably used in the synthesis of various antibacterial agents.[8] A common method for its preparation is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (an isomer of the primary starting material). The principles can be adapted for this compound.
Experimental Protocol (Friedel-Crafts Acylation):
-
Reaction Setup: In a reaction kettle, add this compound, anhydrous aluminum chloride (as the Lewis acid catalyst), a proton acid, and dichloroethylene. The molar ratio of anhydrous aluminum chloride to this compound is typically 0.1-0.5:1.[8]
-
Acylation: Close the kettle, begin stirring, and heat the mixture to 100-150°C. Maintain this temperature for 0.5-3 hours.[8]
-
Work-up: After the reaction, cool the mixture to 75°C and slowly vent the exhaust gas.[8]
-
Hydrolysis: Transfer the reaction mixture to a glass bottle, heat to 100-150°C, and slowly add water dropwise.[8]
-
Isolation and Purification: Cool the mixture, add water to dissolve the inorganic salts, and separate the organic layer. The product, 2,4-dichloro-5-fluoroacetophenone, is then purified by fractional distillation.[8]
Quantitative Data for Friedel-Crafts Acylation:
| Parameter | Value | Reference |
| Acylating Agent | Acetyl chloride (common alternative) | [8] |
| Catalyst | Anhydrous aluminum chloride | [8] |
| Yield (with acetyl chloride) | ~80% | [8] |
Logical Relationship for Friedel-Crafts Acylation
Caption: Key components and outcome of the Friedel-Crafts acylation reaction.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined in this document for the preparation of 3-chloro-4-fluoroaniline and 2,4-dichloro-5-fluoroacetophenone provide a solid foundation for researchers and professionals in the field of drug development. The synthesis of the fluoroquinolone core from 3-chloro-4-fluoroaniline is a particularly important pathway, leading to a class of potent antibacterial agents. The provided data and workflows are intended to facilitate the efficient and reproducible synthesis of these crucial intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Liquid Crystal Materials from 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel liquid crystal materials utilizing 1,2-dichloro-4-fluorobenzene as a starting material. The incorporation of fluorine atoms into the molecular core is a critical strategy for tuning the mesomorphic and electronic properties of liquid crystals, such as dielectric anisotropy and clearing points.[1][2] This document outlines a representative multi-step synthetic pathway, including detailed experimental procedures, quantitative data, and workflow visualizations to guide researchers in the development of new fluorinated liquid crystal materials.
Overview of the Synthetic Approach
The proposed synthetic strategy involves a three-step process to construct a biphenyl-based liquid crystal molecule. The pathway begins with the selective functionalization of this compound to create a boronic acid derivative. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure. Finally, a polar cyano group is introduced to induce and control the liquid crystalline properties.
References
Application Notes and Protocols for Suzuki Coupling of 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This application note provides a detailed experimental setup for the Suzuki coupling of 1,2-dichloro-4-fluorobenzene, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen atoms of differing reactivity (Cl vs. F) on the aromatic ring allows for selective functionalization, making it a valuable substrate for the construction of complex molecular architectures.
The inherent differences in the reactivity of C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions (C-Cl being more reactive) allow for regioselective transformations. In the case of this compound, the initial Suzuki coupling is anticipated to occur selectively at one of the C-Cl bonds. Based on steric and electronic factors, the C-Cl bond at the 1-position (para to the fluorine atom) is the more probable site for the initial oxidative addition of the palladium catalyst, offering a pathway to mono-arylated intermediates that can be further diversified.
Experimental Protocols
This section details the materials, equipment, and a general procedure for the regioselective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
Substrate: this compound
-
Reagent: Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid, 4-acetylphenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-dioxane and water, or anhydrous toluene
-
Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Inert Atmosphere: Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer with heating plate, and equipment for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup).
General Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a ligand, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%). Add the catalyst/catalyst-ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the reaction mixture via a syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired mono-arylated product.
Data Presentation
The following table summarizes representative conditions and expected yields for the mono-arylation of this compound with various arylboronic acids. The data is based on analogous Suzuki-Miyaura coupling reactions of dichlorinated aromatic compounds and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 10 | 80-90 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 14 | 70-80 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (9:1) | 95 | 12 | 88-98 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 1,2-Dichloro-4-fluorobenzene in Polymer Production
Disclaimer: Direct literature on the use of 1,2-dichloro-4-fluorobenzene as a primary monomer in commercial polymer production is limited. The following application notes and protocols are based on established principles of poly(aryl ether) synthesis by nucleophilic aromatic substitution (SNAr) and represent a potential application for this reagent. The experimental details are derived from analogous polymerizations with structurally similar halogenated aromatic compounds.
Application Notes
Introduction
This compound is a halogenated aromatic compound with potential as a monomer in the synthesis of high-performance poly(aryl ether)s. The presence of three halogen atoms—one fluorine and two chlorines—on the benzene ring offers a unique combination of reactivity and the potential to introduce specific properties into the resulting polymer backbone. In polycondensation reactions with bisphenolic nucleophiles, the fluorine atom, being the most electronegative, is the most likely leaving group in a nucleophilic aromatic substitution reaction, especially when activated by reaction conditions. The remaining chlorine atoms on the polymer backbone can serve as sites for post-polymerization modification, such as cross-linking or grafting, or may enhance properties like flame retardancy and chemical resistance.
Principle of Polymerization
The synthesis of poly(aryl ether)s from this compound and a bisphenol, such as Bisphenol A, proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this reaction, the bisphenol is first deprotonated by a weak base, typically anhydrous potassium carbonate, to form a more nucleophilic bisphenate. This bisphenate then attacks the electron-deficient aromatic ring of this compound, displacing the fluoride ion to form an ether linkage. This process is repeated to build the polymer chain. A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone, is used to facilitate the reaction at elevated temperatures.
Potential Advantages of Using this compound
-
Introduction of Functional Handles: The two chlorine atoms remaining on each monomer unit in the polymer backbone can act as reactive sites for subsequent chemical modifications.
-
Enhanced Polymer Properties: The presence of chlorine atoms may improve the flame retardancy and chemical resistance of the resulting polymer.
-
Control of Polymer Architecture: The differential reactivity of the halogen atoms could potentially be exploited to control the polymerization process and the final polymer architecture.
Experimental Protocols
Synthesis of Poly(2,3-dichloro-phenylene ether-co-4,4'-isopropylidenediphenylene)
This protocol describes a representative procedure for the polycondensation of this compound with Bisphenol A.
Materials:
-
This compound (reagent grade, >99%)
-
Bisphenol A (polymer grade, >99.8%)
-
Anhydrous potassium carbonate (K2CO3, powdered, dried at 120°C for 24 hours)
-
N,N-Dimethylacetamide (DMAc, anhydrous, <50 ppm H2O)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Charging the Reactor: To a 500 mL three-necked flask, add Bisphenol A (0.1 mol, 22.83 g), this compound (0.1 mol, 16.50 g), and anhydrous potassium carbonate (0.12 mol, 16.59 g).
-
Solvent Addition: Add 200 mL of anhydrous DMAc and 100 mL of toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a gentle nitrogen purge. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160°C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the viscous reaction mixture to room temperature and dilute with 100 mL of DMAc to reduce viscosity.
-
Slowly pour the polymer solution into 2 L of vigorously stirred methanol. A fibrous white polymer will precipitate.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts.
-
Boil the polymer in deionized water for 1 hour, then filter again.
-
Wash the polymer with methanol one final time.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Data Presentation
Table 1: Expected Properties and Characterization of the Synthesized Poly(aryl ether)
Since this is a representative synthesis, the following table outlines the key properties that should be characterized for the resulting polymer. Actual values would need to be determined experimentally.
| Property | Characterization Technique(s) | Expected Outcome/Significance |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number average (Mn), weight average (Mw), and polydispersity index (PDI) to confirm polymerization and chain length. |
| Chemical Structure | FTIR, 1H NMR, 13C NMR | Confirmation of the ether linkages and the presence of the dichlorophenylene and bisphenol A units in the polymer backbone. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature (Td) to assess the polymer's stability at high temperatures. |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | The temperature (Tg) at which the polymer transitions from a glassy to a rubbery state, indicating its use temperature range. |
| Solubility | Dissolution in various solvents | Assessment of processability and potential applications. |
| Mechanical Properties | Tensile testing | Tensile strength, modulus, and elongation at break to determine the polymer's strength and ductility. |
Visualizations
Polymerization Workflow
The following diagram illustrates the key steps in the synthesis and characterization of the poly(aryl ether) from this compound and Bisphenol A.
Caption: Workflow for the synthesis and characterization of a poly(aryl ether).
Logical Relationship of Reactants to Polymer Structure
This diagram illustrates the conceptual formation of the polymer repeating unit from the monomers.
Caption: Formation of the polymer repeating unit from the monomers.
Application Notes and Protocols for the Quantification of 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2-Dichloro-4-fluorobenzene in various matrices. The primary analytical technique discussed is Gas Chromatography (GC) coupled with Mass Spectrometry (MS), a robust and widely accepted method for the analysis of volatile organic compounds (VOCs). The protocols are based on established methods, including those from the U.S. Environmental Protection Agency (EPA).
Analytical Methods Overview
The quantification of this compound, a halogenated aromatic hydrocarbon, is crucial in environmental monitoring, industrial process control, and pharmaceutical development. Due to its volatility, GC is the most common and effective analytical technique. When coupled with a mass spectrometer, it provides high sensitivity and selectivity.
Key analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile organic compounds. Separation is achieved on a capillary GC column, followed by detection and quantification using a mass spectrometer. Purge and trap is a common sample introduction technique for aqueous samples.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds like this compound, HPLC can be employed, particularly when analyzing complex mixtures or when derivatization is performed.[6][7]
Experimental Workflow for GC-MS Analysis
The general workflow for the analysis of this compound by Purge and Trap GC-MS is outlined below.
Caption: Workflow for this compound GC-MS analysis.
Detailed Protocols
Protocol 1: Quantification of this compound in Water by Purge and Trap GC-MS (Based on EPA Method 524.2)
This protocol is suitable for the determination of this compound in drinking water, groundwater, and surface water.[1][2]
1. Sample Preparation and Introduction:
-
Sample Collection: Collect water samples in 40 mL vials with screw caps and PTFE-faced silicone septa. Ensure no headspace is present.
-
Preservation: If residual chlorine is present, add a dechlorinating agent. Preserve samples by acidifying to pH < 2 with hydrochloric acid. Store at 4°C.
-
Internal Standard and Surrogate Spiking: Prior to analysis, spike each sample, blank, and calibration standard with a solution containing internal standards (e.g., Fluorobenzene, Chlorobenzene-d5) and surrogates (e.g., 1,2-Dichlorobenzene-d4, 4-Bromofluorobenzene).[1][2][8][9] A typical concentration is 5 µg/L.[2][9]
-
Purge and Trap: Use a purge and trap concentrator. Purge a 5 mL or 25 mL water sample with an inert gas (e.g., helium) at room temperature.[1] The volatile organic compounds are transferred from the aqueous phase to the vapor phase and then trapped on a sorbent tube.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermal Desorption: After purging, the trap is heated and backflushed with the GC carrier gas to desorb the trapped compounds onto the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624, 20 m x 0.18 mm, 1 µm film thickness, or equivalent.[2]
-
Carrier Gas: Helium.
-
Inlet: Use a split/splitless injector, typically with a split ratio of 150:1.[2]
-
Oven Temperature Program: An example program is to hold at an initial temperature, then ramp to a final temperature to ensure separation of all target analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Range: A typical scan range is m/z 35-300.
-
Data Acquisition: Operate in full scan mode for identification and quantification.
-
3. Calibration and Quantification:
-
Calibration: Prepare a series of calibration standards in reagent water containing known concentrations of this compound and the other target analytes. A typical calibration range is 0.25 to 50 µg/L.[2][8]
-
Quantification: The concentration of this compound is determined using the internal standard method. The response of the analyte is compared to the response of the nearest internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound and related compounds using GC-MS methods.
Table 1: Method Detection Limits (MDLs) and Linearity
| Analyte | Method Detection Limit (MDL) (µg/L) | Calibration Range (µg/L) | Correlation Coefficient (r²) | Reference |
| Volatile Organic Compounds (General) | ~0.104 (average) | 0.4 - 40 | >0.995 | [9] |
| Volatile Organic Compounds (General) | Not specified | 0.2 - 50 | ≥0.995 | [8] |
Table 2: Precision and Accuracy Data (Mid-Point Calibration Check)
| Parameter | Acceptance Criteria | Observed Value | Reference |
| Precision (%RSD) | <20% | Not specified | [10] |
| Accuracy (% Recovery) | 80-120% | Not specified | [10] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical steps and the quality control measures in a typical quantitative analysis.
Caption: Quality control relationships in analytical methods.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the quantitative analysis of this compound. Adherence to established methodologies, such as those from the EPA, ensures data of high quality and reliability. Proper quality control, including the use of blanks, standards, and surrogates, is essential for accurate quantification. For specific applications, method validation should be performed to ensure the chosen protocol is fit for purpose.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. env.go.jp [env.go.jp]
- 4. canada.ca [canada.ca]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. teledynelabs.com [teledynelabs.com]
- 9. idaea.csic.es [idaea.csic.es]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Role of 1,2-Dichloro-4-fluorobenzene in a Broader Study of Chlorinated Compound Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use and study of chlorinated aromatic compounds, with a specific focus on how 1,2-dichloro-4-fluorobenzene can be integrated into environmental impact assessments. While specific data on this compound is limited, its structural similarity to common pollutants like dichlorobenzenes makes it a valuable reference compound, particularly as a surrogate or internal standard in analytical methodologies. This document outlines relevant experimental protocols, summarizes key quantitative data from related compounds, and proposes a potential biodegradation pathway.
Quantitative Data on Chlorinated Benzenes
The following tables summarize key data points for dichlorobenzenes (DCBs), which are structurally similar to this compound and are common environmental contaminants. This data is essential for contextualizing the behavior and analysis of chlorinated aromatic compounds.
Table 1: Analytical Performance Data for Chlorinated Benzenes using GC/MS
This table presents typical method detection limits (MDLs) and recovery data for dichlorobenzenes in water samples, illustrating the performance of standard analytical protocols. In such analyses, a compound like this compound can be used as a surrogate standard to monitor analytical efficiency.
| Compound | Method Detection Limit (MDL) in Water (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| 1,2-Dichlorobenzene | 0.02 - 0.40[1] | 99[2] | 9.78[3] |
| 1,3-Dichlorobenzene | 0.03 - 0.68[1] | - | 8.76[3] |
| 1,4-Dichlorobenzene | 0.02 - 0.63[1] | 98[2] | 12.57[3] |
Data compiled from various analytical studies and may vary based on specific instrumentation and matrix conditions.
Table 2: Aerobic Biodegradation Rates of Dichlorobenzenes in Vadose Zone Soil
This table provides biodegradation rates for dichlorobenzenes observed in soil column studies simulating the vadose zone. Such data is crucial for assessing the natural attenuation potential of these contaminants.
| Compound | Biodegradation Rate (mg/m²/day) |
| Chlorobenzene (CB) | 21 ± 1[4] |
| 1,2-Dichlorobenzene (1,2-DCB) | 3.7 ± 0.5[4] |
| 1,4-Dichlorobenzene (1,4-DCB) | 7.4 ± 0.7[4] |
These rates were determined in a laboratory setting and may differ in field conditions.[4]
Experimental Protocols
Protocol for Analysis of Chlorinated Benzenes in Water by Purge and Trap GC/MS
This protocol is adapted from established methods like U.S. EPA Method 524.2 and is suitable for the determination of volatile chlorinated organic compounds in water.[5][6] this compound can be used as a surrogate standard in this procedure.
Objective: To quantify the concentration of chlorinated benzenes (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene, 1,4-dichlorobenzene) in aqueous samples.
Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC/MS)
-
Purge and Trap Concentrator
-
Volumetric flasks, syringes, and vials
-
Reagent water (organic-free)
-
Methanol (purge and trap grade)
-
Stock standards of target analytes
-
Surrogate Standard Solution: this compound in methanol (e.g., 10 µg/mL)
-
Internal Standard Solution: e.g., Fluorobenzene or deuterated compounds like 1,2-dichlorobenzene-d4 in methanol[5]
-
4-Bromofluorobenzene (BFB) for GC/MS tuning
-
Hydrochloric acid (for sample preservation)
Procedure:
-
Sample Collection and Preservation:
-
Collect water samples in amber glass vials with Teflon-lined septa.
-
Ensure no headspace (air bubbles) is present.
-
Preserve samples by adding hydrochloric acid to a pH < 2.
-
Store samples at 4°C until analysis.
-
-
Instrument Setup and Calibration:
-
Tune the GC/MS system with 4-bromofluorobenzene (BFB) to meet the required ion abundance criteria.
-
Prepare a series of calibration standards containing the target chlorinated benzenes at different concentrations in reagent water.
-
Spike each calibration standard with a known amount of the internal standard and the this compound surrogate standard solution.
-
Analyze the calibration standards using the purge and trap GC/MS system to generate a calibration curve.
-
-
Sample Preparation and Analysis:
-
Allow samples to come to room temperature.
-
For each sample, add a known volume (e.g., 5 mL) to the purging vessel of the purge and trap system.
-
Spike the sample with the internal standard and the this compound surrogate standard solution.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes). The volatile organic compounds are transferred from the aqueous phase to the vapor phase and are then trapped on an adsorbent trap.
-
After purging, the trap is heated, and the analytes are desorbed onto the GC column.
-
The GC separates the compounds, which are then detected by the MS.
-
-
Data Analysis and Quality Control:
-
Identify and quantify the target chlorinated benzenes based on their retention times and mass spectra by comparing them to the calibration standards.
-
Calculate the concentration of each analyte using the internal standard calibration method.
-
Calculate the recovery of the this compound surrogate standard. The recovery should fall within a predefined acceptance range (e.g., 70-130%) to ensure the analytical method was effective for that sample.
-
Analyze laboratory blanks and fortified blanks to monitor for contamination and ensure accuracy.
-
Protocol for Aerobic Biodegradation Microcosm Study
This protocol outlines a laboratory experiment to assess the aerobic biodegradation potential of chlorinated benzenes in a soil or sediment matrix.
Objective: To determine the rate of aerobic biodegradation of chlorinated benzenes and identify potential degradation products.
Materials:
-
Microcosm vessels (e.g., serum bottles) with Teflon-lined septa
-
Environmental sample (soil or groundwater)
-
Mineral salts medium
-
Stock solutions of target chlorinated benzenes (including this compound if it is a target analyte)
-
Oxygen source (filtered air)
-
Shaking incubator
-
GC/MS or HPLC for analysis of parent compounds and metabolites
Procedure:
-
Microcosm Setup:
-
In an anaerobic glovebox (if studying initially anaerobic conditions transitioning to aerobic), dispense a known amount of soil or sediment into each microcosm vessel.
-
Add a defined volume of mineral salts medium and groundwater from the site.
-
Prepare sterile controls by autoclaving a subset of the microcosms.
-
Prepare abiotic controls by adding a chemical sterilant (e.g., mercuric chloride).
-
-
Amendment and Incubation:
-
Spike the microcosms with the target chlorinated benzenes to a final desired concentration.
-
For aerobic treatments, ensure an adequate supply of oxygen by leaving sufficient headspace and replacing it with fresh, filtered air periodically or by using a slow-release oxygen compound.[7]
-
Incubate the microcosms in a shaking incubator at a constant temperature representative of the in-situ environment.
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice a set of microcosms from each treatment group (and controls).
-
Extract the aqueous and/or soil phase using an appropriate solvent (e.g., hexane or dichloromethane).
-
Analyze the extracts using GC/MS or HPLC to determine the concentration of the parent chlorinated benzenes and to identify any transient intermediates or final degradation products.
-
Monitor for the production of chloride ions (if dechlorination occurs) using an ion-selective electrode or ion chromatography.
-
-
Data Analysis:
-
Plot the concentration of each chlorinated benzene over time for each treatment.
-
Calculate the biodegradation rate, often modeled using first-order kinetics.
-
Compare the degradation in the live microcosms to the sterile and abiotic controls to confirm biological activity.
-
Identify metabolites to elucidate the degradation pathway.
-
Visualizations: Pathways and Workflows
Proposed Aerobic Biodegradation Pathway of this compound
The following diagram illustrates a hypothetical aerobic biodegradation pathway for this compound. This pathway is proposed based on established degradation mechanisms for other chlorinated and fluorinated aromatic compounds, which typically involve initial dioxygenase attack followed by ring cleavage.[8][9]
Caption: Proposed aerobic degradation of this compound.
Experimental Workflow for GC/MS Analysis of Chlorinated Benzenes
This diagram outlines the logical flow of the analytical protocol for quantifying chlorinated benzenes in environmental samples.
Caption: Workflow for chlorinated benzene analysis using GC/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Biodegradation of chlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene in the vadose zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,2-Dichloro-4-fluorobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-dichloro-4-fluorobenzene. The primary method discussed is the Balz-Schiemann reaction, a reliable route for introducing fluorine into an aromatic ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Balz-Schiemann reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization of 3,4-dichloroaniline. | - Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to decomposition of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete reaction. - Ensure the 3,4-dichloroaniline is fully dissolved or finely suspended in the acidic solution before adding sodium nitrite. |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately in the next step. Avoid prolonged storage. - Maintain a low temperature throughout the diazotization and filtration process. | |
| Low Yield of this compound | Incomplete thermal decomposition of the diazonium tetrafluoroborate salt. | - Ensure the decomposition is carried out at an appropriate temperature. Gradual heating is recommended to control the reaction. - The decomposition can be performed in an inert, high-boiling solvent to ensure even heat distribution. |
| Formation of side products. | - Ensure the diazonium salt is free of excess nitrous acid before decomposition, as this can lead to phenolic byproducts. - The presence of water can also lead to the formation of phenols. Ensure the diazonium tetrafluoroborate salt is thoroughly dried. | |
| Loss of product during work-up. | - this compound is volatile. Use a cooled receiving flask during distillation. - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. | |
| Reaction is Too Vigorous or Uncontrolled | The thermal decomposition of the diazonium salt is highly exothermic and can be explosive.[1][2] | - Perform the decomposition on a small scale initially to assess the reaction vigor. - Heat the diazonium salt gently and in portions. - Consider carrying out the decomposition in a high-boiling inert solvent to moderate the reaction. |
| Product is Impure | Presence of starting materials or side products (e.g., 3,4-dichlorophenol, chloro-isomers). | - Optimize the reaction conditions to maximize the conversion of starting materials. - Purify the crude product by fractional distillation. Due to the close boiling points of potential isomers, a column with high theoretical plates may be necessary. - Wash the organic layer with a dilute base solution to remove any phenolic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and well-established laboratory method is the Balz-Schiemann reaction.[3][4] This reaction involves the diazotization of a primary aromatic amine, in this case, 3,4-dichloroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3][4]
Q2: What are the key steps in the Balz-Schiemann synthesis of this compound?
A2: The synthesis involves two main steps:
-
Diazotization: 3,4-dichloroaniline is reacted with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form 3,4-dichlorobenzenediazonium chloride. This is then treated with fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) to precipitate the 3,4-dichlorobenzenediazonium tetrafluoroborate.[5][6]
-
Thermal Decomposition: The isolated and dried 3,4-dichlorobenzenediazonium tetrafluoroborate is carefully heated. It decomposes to yield this compound, nitrogen gas, and boron trifluoride.[4]
Q3: What are the critical safety precautions for this synthesis?
A3: The primary safety concern is the handling of the diazonium salt. Aryl diazonium salts, particularly when dry, can be explosive upon heating or shock.[1][2] It is crucial to handle the isolated diazonium tetrafluoroborate with care and to perform the thermal decomposition behind a blast shield. The reaction also involves corrosive acids and volatile organic compounds, so appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn, and the experiment should be conducted in a well-ventilated fume hood.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions can lead to the formation of impurities. These include:
-
Phenol formation: If water is present during the decomposition of the diazonium salt, 3,4-dichlorophenol can be formed.
-
Azo coupling: The diazonium salt can react with unreacted 3,4-dichloroaniline or other aromatic compounds to form colored azo compounds.
-
Incomplete reaction: Unreacted 3,4-dichloroaniline may remain in the final product if the diazotization is incomplete.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is fractional distillation.[6] This is effective in separating the desired product from non-volatile impurities and some side products. Washing the crude product with a dilute base solution can help remove acidic impurities like phenols before distillation.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound via Balz-Schiemann Reaction
| Step | Parameter | Typical Value/Condition | Notes |
| Diazotization | Starting Material | 3,4-Dichloroaniline | --- |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Fluoroboric Acid (HBF₄) or Sodium Tetrafluoroborate (NaBF₄) | A slight excess of NaNO₂ is often used. | |
| Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. | |
| Reaction Time | 30 - 60 minutes | Monitored by the disappearance of the starting amine. | |
| Thermal Decomposition | Intermediate | 3,4-Dichlorobenzenediazonium tetrafluoroborate | Should be thoroughly dried before decomposition. |
| Temperature | 100 - 160 °C (can vary) | Gentle and gradual heating is recommended. | |
| Conditions | Neat (solid) or in an inert, high-boiling solvent | Decomposition in a solvent can help control the exotherm. | |
| Purification | Method | Fractional Distillation | --- |
| Boiling Point of Product | ~175-177 °C | --- |
Table 2: Reported Yields for Balz-Schiemann Reactions of Similar Anilines
| Starting Aniline | Product | Reported Yield | Reference |
| Aniline | Fluorobenzene | 51-57% | Organic Syntheses[6] |
| p-Toluidine | 4-Fluorotoluene | ~89% | Wikipedia[3] |
| 3-Aminobenzotrifluoride | 3-Fluorobenzotrifluoride | 87.4% | ResearchGate[2] |
Note: The yield for the synthesis of this compound can be expected to be in a similar range, but will depend on the specific experimental conditions and optimization.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general principles of the Balz-Schiemann reaction. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Diazotization of 3,4-Dichloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 3,4-dichloroaniline in aqueous hydrochloric acid. For example, dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 15 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
To the cold diazonium salt solution, slowly add a cold solution of 12.0 g (0.11 mol) of sodium tetrafluoroborate in 25 mL of water with vigorous stirring.
-
A precipitate of 3,4-dichlorobenzenediazonium tetrafluoroborate will form. Continue stirring in the ice bath for another 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid in drying.
-
Dry the diazonium tetrafluoroborate salt thoroughly in a vacuum desiccator. Caution: The dry salt is potentially explosive and should be handled with extreme care.
Step 2: Thermal Decomposition of 3,4-Dichlorobenzenediazonium Tetrafluoroborate
-
Place the dried 3,4-dichlorobenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus. A sand bath or an oil bath is recommended for even heating.
-
Gently and gradually heat the flask. The decomposition will start, and nitrogen gas and boron trifluoride will be evolved. The product, this compound, will distill over.
-
Collect the distillate in a receiving flask cooled in an ice bath. The decomposition should be controlled by adjusting the heating rate.
-
Once the decomposition is complete, the crude product in the receiving flask can be further purified.
Step 3: Purification of this compound
-
Wash the collected distillate with a 5% sodium carbonate solution to remove any acidic impurities, followed by a wash with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.
-
Perform a final purification by fractional distillation. Collect the fraction boiling at approximately 175-177 °C.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Decision logic for troubleshooting common synthesis issues.
References
Technical Support Center: Reactions Involving 1,2-Dichloro-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-4-fluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. FAQs: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am performing a nucleophilic aromatic substitution (SNAr) with an amine on this compound and observing multiple products. What are the likely side products?
Answer: In SNAr reactions with this compound, particularly with amine nucleophiles, the formation of several side products is possible. The primary desired product is typically the mono-substituted product, where the amine replaces one of the chlorine atoms. However, you may also observe:
-
Isomeric Mono-substitution Products: Depending on the reaction conditions, the amine may substitute at either the C1 or C2 position, leading to a mixture of 2-chloro-4-fluoro-N-substituted-aniline and 3-chloro-4-fluoro-N-substituted-aniline. The regioselectivity is influenced by the electronic and steric effects of the substituents and the nature of the nucleophile.
-
Di-substitution Product: If the reaction is allowed to proceed for too long, at a high temperature, or with an excess of the amine, a second substitution can occur, leading to the formation of a di-substituted product where both chlorine atoms are replaced.
-
Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, leading to the formation of dichlorofluorophenol or a chlorofluorohydroxyaniline, respectively.
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution.
-
Optimize Temperature and Reaction Time: Monitor the reaction progress by TLC or GC-MS to stop the reaction once the desired product is maximized and the formation of the di-substituted product is minimized. Lowering the reaction temperature can sometimes improve selectivity.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis side reactions.
II. FAQs: Nitration Reactions
Question 2: During the nitration of this compound, I am obtaining a mixture of isomers. How can I control the regioselectivity and what are the expected side products?
Answer: The nitration of this compound is an electrophilic aromatic substitution reaction where the directing effects of the halogen substituents influence the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. This leads to the potential for the formation of multiple regioisomers.
The major expected product is typically 1,2-dichloro-4-fluoro-5-nitrobenzene . However, other isomeric side products can also be formed, including:
-
1,2-dichloro-4-fluoro-6-nitrobenzene
-
1,2-dichloro-4-fluoro-3-nitrobenzene
The ratio of these isomers depends on the reaction conditions, particularly the nitrating agent and the temperature.
Troubleshooting:
-
Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride) can influence the isomer distribution.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.
III. FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am performing a Buchwald-Hartwig amination with this compound and observing a significant amount of a dehalogenated side product. What is causing this and how can I minimize it?
Answer: The formation of a dehalogenated side product (where a chlorine or fluorine atom is replaced by a hydrogen atom) is a known issue in some Buchwald-Hartwig amination reactions. This side reaction, known as hydrodehalogenation, can be promoted by several factors. Another common side reaction is the formation of products from the coupling of multiple amine molecules if a di-amine like piperazine is used.
Potential Causes and Solutions:
| Side Product | Cause | Troubleshooting Strategy |
| Hydrodehalogenation Product | Presence of a hydride source (e.g., from the base or solvent). Incomplete formation of the active catalyst. | Use a non-nucleophilic, anhydrous base like NaOt-Bu or K3PO4. Ensure the use of a pre-catalyst or proper activation of the palladium source and ligand. Use anhydrous solvents. |
| Di-substituted Product | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and monitor the reaction closely to stop it upon completion of the mono-amination. |
Question 4: In a Suzuki-Miyaura coupling reaction with this compound, I am observing a homocoupling product of my boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid to form a biaryl side product is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen.
Troubleshooting:
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of the desired cross-coupling versus the homocoupling side reaction.
-
Base Selection: The choice of base can also affect the outcome. Bases like K3PO4 are often effective.
IV. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a mono-aminated product from this compound.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, add Pd2(dba)3, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture under an inert atmosphere and monitor its progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a biaryl product from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (3 mol%)
-
K3PO4 (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh3)4, and K3PO4.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
V. Quantitative Data Summary
The following table provides representative yields for common reactions of this compound, highlighting the potential for side product formation. Actual yields will vary depending on the specific reactants and optimized reaction conditions.
| Reaction | Desired Product | Typical Yield (%) | Major Side Product(s) | Typical Side Product Yield (%) |
| Buchwald-Hartwig Amination | Mono-aminated product | 60-85 | Di-aminated product, Hydrodehalogenation | 5-20 |
| Nitration | 1,2-dichloro-4-fluoro-5-nitrobenzene | 70-90 | Other nitro isomers | 10-30 |
| Suzuki-Miyaura Coupling | Mono-arylated product | 65-90 | Boronic acid homocoupling | 5-15 |
VI. Visualization of Side Product Formation
Caption: Logical workflow of reactions with this compound and potential side products.
Technical Support Center: Suzuki Coupling Reactions with Dichlorofluorobenzene Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions involving dichlorofluorobenzene substrates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that lead to failed or low-yielding Suzuki coupling reactions with dichlorofluorobenzene.
Q1: My Suzuki coupling reaction with a dichlorofluorobenzene substrate shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki couplings of dichlorofluorobenzene, a type of less reactive aryl chloride, typically stems from a few critical factors. The primary areas to troubleshoot are the catalyst system, reaction temperature, and the choice of base. Aryl chlorides are notably less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Evaluate the Catalyst System: The combination of the palladium precursor and the ligand is crucial for activating the C-Cl bond. For challenging substrates like dichlorofluorobenzene, standard catalysts may be ineffective.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[1][3]
-
Palladium Precursor: Ensure the palladium source is active. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, often used in combination with a specific ligand.[4] Pd(PPh₃)₄ can also be effective.[5]
-
-
Increase Reaction Temperature: The inert nature of the C-Cl bond often necessitates higher reaction temperatures to drive the oxidative addition step.[6] If your reaction is sluggish, consider increasing the temperature, for example, from 80°C to 110°C.[6]
-
Optimize the Base: The base plays a critical role in the transmetalation step.[4] Its strength and solubility can significantly impact the reaction rate.
-
If you are using a weaker base like K₂CO₃, switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃ may improve the yield.[6]
-
Below is a workflow to guide your troubleshooting process for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Improving yield and purity of 1,2-Dichloro-4-fluorobenzene derivatives
Welcome to the technical support center for the synthesis and purification of 1,2-dichloro-4-fluorobenzene derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals to help improve experimental yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing derivatives from this compound?
A1: The primary challenges include controlling regioselectivity, achieving high conversion rates, and purifying the final product from isomers and unreacted starting materials. Due to the presence of two chlorine atoms and one fluorine atom, nucleophilic aromatic substitution (SNAr) can potentially occur at different positions, leading to a mixture of products.[1] The separation of these isomers is often difficult due to their similar physical properties.[2]
Q2: Which position on the this compound ring is most reactive towards nucleophiles?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the position activated by the most strongly electron-withdrawing groups and bearing the best leaving group is the most reactive. For this compound, the reactivity of the halogens as leaving groups in SNAr is typically F > Cl. The electron-withdrawing effect of the halogens activates the ring for nucleophilic attack. The precise site of reaction can be influenced by the specific nucleophile, solvent, and reaction conditions.
Q3: What are the most effective analytical techniques for assessing the purity of my this compound derivative?
A3: A combination of techniques is recommended for comprehensive purity analysis.
-
Gas Chromatography (GC): Ideal for separating volatile isomers and quantifying their relative amounts, allowing for precise control over the reaction endpoint.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the consumption of starting materials and the formation of non-volatile products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. Quantitative ¹⁹F NMR (qNMR) is particularly powerful for determining the absolute purity of fluorinated compounds without needing a reference standard of the analyte itself.[5]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it helps identify the main product and any byproducts or impurities.
Q4: How can I effectively remove isomeric impurities from my final product?
A4: Separating isomers of dichlorofluorobenzene derivatives can be challenging due to their close boiling points.[2] Effective methods include:
-
Fractional Crystallization: This technique is highly effective if the desired isomer has a significantly different melting point from its impurities, allowing it to selectively crystallize from a solution upon cooling.[2]
-
Selective Chemical Reactions: In some cases, impurities can be chemically altered for easier separation. For example, more reactive isomers can be selectively chlorinated or brominated, converting them into higher boiling point compounds that are easier to separate by distillation.[2][6]
-
Column Chromatography: While potentially resource-intensive, silica gel chromatography can be effective for separating isomers with different polarities.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very low conversion to the desired product. What are the possible causes and solutions?
A: Low conversion can stem from several factors related to reagents, reaction conditions, or catalyst activity.
| Possible Cause | Troubleshooting Steps |
| Inactive or Impure Reagents | Verify Reagent Quality: Ensure starting materials, catalysts, and solvents are pure and anhydrous. Water can hydrolyze acyl fluoride intermediates or deactivate catalysts.[4] Use freshly distilled solvents and anhydrous reagents. |
| Suboptimal Reaction Temperature | Optimize Temperature: The reaction may require a specific temperature range. Gradually increase the temperature in small increments, monitoring the reaction by TLC or GC. Excessively high temperatures can cause decomposition, while low temperatures may stall the reaction.[3][4] |
| Poor Catalyst Performance | Check Catalyst Activity: Ensure the catalyst (e.g., FeCl₃, Pd complexes) is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[3] Consider screening different catalysts or ligands. |
| Inadequate Mixing | Ensure Vigorous Stirring: For heterogeneous reactions, efficient stirring is crucial to ensure proper mixing of reactants and catalyst.[7] |
| Incorrect Solvent | Screen Solvents: The choice of solvent is critical. For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.[1] Ensure the solvent is compatible with all reagents.[8] |
A troubleshooting workflow for low yield is visualized below.
Issue 2: Poor Selectivity and Formation of Multiple Products
Q: My reaction produces a mixture of isomers and other byproducts. How can I improve selectivity?
A: Poor selectivity is a common problem when multiple reactive sites are present.
| Possible Cause | Troubleshooting Steps |
| Multiple Reactive Sites | Use Protecting Groups: If your molecule has other reactive functional groups (e.g., amines), consider protecting them to prevent side reactions.[1] |
| Harsh Reaction Conditions | Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically preferred product and reduce byproduct formation.[8] |
| Incorrect Stoichiometry | Modify Reagent Ratios: Carefully control the stoichiometry. For mono-substitution, use a 1:1 ratio of nucleophile to substrate. For di-substitution, a larger excess of the nucleophile may be required.[9] |
| Isomeric Starting Material | Verify Purity of Starting Material: Ensure your starting this compound is pure. Contamination with other isomers will lead to a mixture of trichlorofluorobenzene products.[3] |
| Over-reaction | Monitor Reaction Progress: Use GC or HPLC to monitor the reaction closely and stop it once the starting material is consumed to the desired level to prevent the formation of over-substituted products.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Diphenyl Ether Derivative (Williamson Ether Synthesis)
This protocol describes a general procedure for the reaction of this compound with a phenol to form a diaryl ether via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.2 equivalents) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the flask. Stir the mixture at room temperature for 20 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diaryl ether derivative.[10]
Protocol 2: Synthesis of an Aniline Derivative (Amination)
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a sealed reaction vial, add this compound (1.0 equivalent), the desired amine (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Heating: Seal the vial and heat the reaction mixture to 120-140 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction's progress via GC-MS or HPLC analysis of quenched aliquots.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether.
-
Washing: Wash the combined organic extracts with water and saturated sodium bicarbonate solution to remove residual DMSO and unreacted amine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired aniline derivative.
Key Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The derivatization of this compound often proceeds via the SNAr mechanism. This is a two-step addition-elimination process.
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow from starting materials to the purified derivative product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: 1,2-Dichloro-4-fluorobenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 1,2-dichloro-4-fluorobenzene. The information is tailored for professionals in research and development to help prevent the decomposition of this versatile reagent and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its primary use is in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms can be displaced by various nucleophiles to introduce new functional groups onto the aromatic ring.
Q2: What are the main decomposition pathways for this compound?
While stable under standard storage conditions, this compound can decompose under certain reaction conditions. The primary modes of decomposition include:
-
Hydrolysis: Reaction with water, often catalyzed by acid or base, can lead to the formation of dichlorophenols. This is more likely to occur at elevated temperatures and extreme pH values.
-
Dehalogenation: The removal of one or more halogen atoms can occur, particularly under reductive conditions or in the presence of certain metal catalysts like palladium. This can lead to the formation of chlorofluorobenzene or fluorobenzene derivatives.
-
Thermal Decomposition: At very high temperatures (above 900°C), the molecule will undergo complete decomposition.[1]
Q3: Which halogen is preferentially substituted in SNAr reactions?
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is influenced by the electronic environment of the aromatic ring. For this compound, if the ring is activated by an electron-withdrawing group (e.g., a nitro group), the chlorine atom that is either ortho or para to the activating group will be the most susceptible to substitution. Without a strong activating group, forcing conditions may be required, which can increase the risk of decomposition. In many SNAr reactions, fluoride can be a better leaving group than chloride due to its high electronegativity, which increases the electrophilicity of the carbon it is attached to.[1]
Q4: What are common side products observed in reactions with this compound?
Common side products can arise from:
-
Incomplete reaction: Leaving unreacted starting material.
-
Di-substitution: If both chlorine atoms are replaced by the nucleophile. This can be controlled by using stoichiometric amounts of the nucleophile.[1]
-
Reaction with solvent: Nucleophilic solvents (like alcohols) can sometimes compete with the intended nucleophile, especially in the presence of a strong base.[1]
-
Benzyne formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition pathway via a benzyne intermediate can lead to a mixture of regioisomers.[1]
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, the reduction of the C-Cl bond can occur, leading to the formation of 4-fluorochlorobenzene.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps |
| Insufficient Activation of the Aromatic Ring | The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. If the substrate is not sufficiently activated, consider increasing the reaction temperature or using a more reactive nucleophile.[1] |
| Poor Leaving Group Ability | While chlorine is a reasonable leaving group, reaction rates can sometimes be slow. If possible, consider if a fluoro- or nitro-substituted analog of your substrate is available and suitable for your synthetic route. In SNAr, the trend for halogen leaving groups is often F > Cl ≈ Br > I.[1] |
| Low Reaction Temperature | Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. |
| Inappropriate Solvent Choice | Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, making the nucleophile more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[1] |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the aromatic ring. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base with a non-nucleophilic base. |
Issue 2: Formation of Multiple Products and Impurities
| Potential Cause | Troubleshooting Steps |
| Di-substitution | To favor mono-substitution, carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of the nucleophile is a good starting point. Adding the nucleophile slowly to the reaction mixture can also help. |
| Hydrolysis of Starting Material or Product | Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with Strong Bases | If using a very strong base, consider the possibility of benzyne formation, which can lead to a loss of regioselectivity. If suspected, switch to a weaker base.[1] |
| Catalyst-Mediated Side Reactions (e.g., in Cross-Coupling) | In palladium-catalyzed reactions, hydrodehalogenation can be a significant side reaction. Optimizing the ligand, base, and reaction temperature can help to minimize this. Screening different phosphine ligands is often necessary. |
Experimental Protocols
General Protocol for Nucleophilic Amination of this compound
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound and the anhydrous solvent under an inert atmosphere.
-
Add the base to the mixture and stir.
-
Add the amine to the reaction mixture.
-
Heat the reaction to a temperature between 80-120°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Palladium-Catalyzed O-Arylation of a Phenol with this compound
This protocol outlines a general procedure for the Buchwald-Hartwig O-arylation. The choice of ligand and base is critical and may require screening.
Materials:
-
This compound
-
Phenol (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G4-Pd pre-catalyst, 1-2 mol%)
-
Phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the phenol.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,2-Dichloro-4-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dichloro-4-fluorobenzene in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl >> C-F. Therefore, one of the carbon-chlorine (C-Cl) bonds will be significantly more reactive than the carbon-fluorine (C-F) bond. Selective activation of a C-Cl bond over the C-F bond is the expected outcome under standard cross-coupling conditions.
Q2: How can I achieve selective mono-coupling at one of the C-Cl positions?
A2: Achieving mono-substitution on a dihalogenated arene can be challenging. Selectivity between the two C-Cl bonds in this compound is influenced by steric and electronic factors. The C-Cl bond at the 2-position is ortho to the other chlorine and the fluorine, making it more sterically hindered than the C-Cl bond at the 1-position. Electronically, the fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the adjacent C-Cl bonds. Catalyst and ligand choice are crucial for controlling selectivity. Bulky ligands can often favor reaction at the less sterically hindered position.
Q3: Is it possible to activate the C-F bond for cross-coupling?
A3: Activating the highly stable C-F bond for cross-coupling is challenging and typically requires specialized and more forceful reaction conditions.[1] Standard palladium catalysts are often ineffective. Nickel-based catalysts or palladium catalysts with highly specialized, electron-donating ligands may be necessary.[2]
Q4: What are the most common cross-coupling reactions performed with this compound?
A4: The most common cross-coupling reactions for aryl chlorides like this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Q5: What general safety precautions should be taken when working with palladium catalysts and halogenated compounds?
A5: Always work in a well-ventilated fume hood. Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon). Halogenated aromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-activated Pd(0) catalyst or adding a reducing agent. Ensure your catalyst has not degraded due to improper storage. |
| Poor Ligand Choice | The ligand may not be suitable for activating the C-Cl bond. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3][4] |
| Inappropriate Base | The base may be too weak or poorly soluble in the reaction mixture. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] |
| Low Reaction Temperature | C-Cl bond activation can have a high activation energy. Gradually increasing the reaction temperature may improve the conversion rate. |
| Solvent Issues | The solvent may not be appropriate for the specific reaction or may not be sufficiently degassed. Oxygen can deactivate the palladium catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Common solvents for cross-coupling include toluene, dioxane, and DMF. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is a common side reaction. It can be minimized by the slow addition of the boronic acid, using a suitable base, and ensuring an efficient catalyst system that favors cross-coupling. |
| Dehalogenation of the Starting Material | This can occur in the presence of a hydride source. Ensure all reagents and solvents are anhydrous and free of impurities that could act as hydride donors. |
| Reaction with the C-F bond | Under harsh conditions, undesired reaction at the C-F bond can occur. Use milder reaction conditions (lower temperature, less reactive catalyst) to improve selectivity for the C-Cl bond. |
Problem 3: Lack of Regioselectivity (Reaction at both C-Cl positions)
| Possible Cause | Suggested Solution |
| Catalyst System Not Selective | The catalyst and ligand combination may not be able to differentiate between the two C-Cl positions. Experiment with a library of ligands, particularly those with varying steric bulk, to enhance selectivity. |
| Reaction Conditions Too Harsh | High temperatures and long reaction times can lead to a loss of selectivity. Try running the reaction at a lower temperature for a shorter duration. |
Catalyst Performance Data (Illustrative Examples)
The following tables provide illustrative data on catalyst performance for common cross-coupling reactions with substrates similar to this compound. Optimal conditions for your specific reaction will need to be determined experimentally.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [5][6] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 90-98 | |
| PEPPSI-IPr | Cs₂CO₃ | t-BuOH | 80 | 80-92 | [7] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 90-99 | [3] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 88-96 | [8] |
| G3-XPhos | - | LHMDS | Dioxane | 80 | 92-98 | [4] |
Table 3: Sonogashira Coupling of Aryl Chlorides
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 70-85 | [9] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 75-90 | [10] |
| Pd(OAc)₂ | - | Cs₂CO₃ | Dioxane | 120 | 65-80 | [11] |
Table 4: Heck Reaction of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 70-88 | [12] |
| Herrmann's Catalyst | - | NaOAc | NMP | 130 | 85-95 | [13] |
| PdCl₂(dppf) | - | K₂CO₃ | DMA | 110 | 75-90 | [14][15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed methodology for a typical Suzuki-Miyaura coupling reaction is provided below. This should be adapted and optimized for your specific boronic acid and desired product.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 1-5 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. ijnc.ir [ijnc.ir]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Managing Exothermic Reactions with 1,2-Dichloro-4-fluorobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1,2-dichloro-4-fluorobenzene. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic fumes. This compound and its reaction products can be toxic and irritating, so loss of containment is a significant concern.
Q2: What common types of reactions with this compound are expected to be significantly exothermic?
A2: Nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution reactions involving this compound are often exothermic. Specific examples include:
-
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid is a classic highly exothermic process. Aromatic nitration reactions typically have a reaction enthalpy ranging from -73 to -253 kJ/mol.[2]
-
Amination: The substitution of a chlorine atom with an amine or ammonia is also exothermic.
-
Alkylation/Acylation (Friedel-Crafts): While less common for such a deactivated ring, under certain conditions, these reactions can be highly exothermic.
Q3: How can I assess the thermal hazard of my specific reaction?
A3: A thorough thermal hazard assessment should be conducted before scaling up any reaction.[1] This typically involves:
-
Literature Review: Search for any documented thermal data or incidents related to your reaction or similar reactions.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of the exothermic reaction and the total heat of reaction.[3]
-
Reaction Calorimetry (RC): RC studies provide more detailed information about the rate of heat release under specific process conditions, which is crucial for safe scale-up.
Q4: What are the key principles for controlling exothermic reactions with this compound?
A4: The fundamental principle is to ensure that the rate of heat removal is always greater than the rate of heat generation. This can be achieved through:
-
Controlled Addition: For semi-batch processes, add the most reactive reagent slowly to control the rate of reaction and heat generation.
-
Efficient Cooling: Use a cooling bath with a large heat capacity and ensure efficient heat transfer with good agitation.
-
Dilution: Using an appropriate solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.
Q5: What should I do in the event of a cooling failure?
A5: In the event of a cooling failure, you must be prepared to execute an emergency shutdown. This may involve stopping the addition of reagents, adding a reaction inhibitor (quenching), or in a worst-case scenario, evacuating the area. Refer to the troubleshooting guide for more detailed steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during exothermic reactions with this compound.
| Issue | Possible Causes | Troubleshooting & Optimization |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Addition of reagent is too fast.2. Cooling system failure (e.g., loss of coolant flow).3. Insufficient cooling capacity for the scale of the reaction.4. Inadequate stirring leading to localized hot spots. | 1. IMMEDIATELY stop the addition of all reagents.2. Increase cooling to the maximum capacity (e.g., add dry ice to the cooling bath).3. If the temperature continues to rise, prepare to quench the reaction by adding a pre-determined, cold quenching agent.4. If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures. |
| Reaction Fails to Initiate | 1. Impurities in starting materials or solvent.2. Reaction temperature is too low.3. Insufficient activation (e.g., in Grignard reactions). | 1. Ensure all reagents and solvents are pure and dry.2. Gradually and cautiously increase the temperature of the reaction mixture.3. For specific reactions like Grignard formation, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used for activation. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect stoichiometry of reagents.3. Presence of impurities that catalyze side reactions. | 1. Maintain the reaction temperature within the optimal range determined by small-scale experiments or literature.2. Carefully control the stoichiometry of the reagents, especially the limiting reagent.3. Use pure starting materials and solvents. |
Data Presentation
The following tables summarize key physical and estimated thermochemical data for this compound and a representative exothermic reaction.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1435-49-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃Cl₂F | --INVALID-LINK-- |
| Molecular Weight | 164.99 g/mol | --INVALID-LINK-- |
| Boiling Point | 172 °C (445.15 K) | --INVALID-LINK--[4] |
| Melting Point | -1 °C | --INVALID-LINK--[5] |
| Density | 1.458 g/mL at 25 °C | --INVALID-LINK-- |
Table 2: Estimated Thermochemical Data for Nitration of a Dichlorobenzene Analogue
Disclaimer: The following data is estimated based on values for related compounds and general principles of aromatic nitration, as specific experimental data for the nitration of this compound was not found in the searched resources. This data is for illustrative purposes and should be confirmed by experimental analysis before use in process safety calculations.
| Parameter | Estimated Value | Basis of Estimation |
| Heat of Reaction (ΔH) | -100 to -150 kJ/mol | Typical range for aromatic nitration reactions.[2] |
| Adiabatic Temperature Rise (ΔT_ad) | 150 - 250 °C | Calculated based on an estimated heat of reaction and an assumed heat capacity of the reaction mixture. This is a theoretical maximum and assumes no heat loss. |
| Specific Heat Capacity (Cp) of Reactant | ~1.1 J/(g·K) | Estimated based on the specific heat of similar chlorinated aromatic compounds. |
Experimental Protocols
Protocol 1: Laboratory-Scale Nitration of this compound (Illustrative Example)
WARNING: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and safety measures in place.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-necked flask in an ice bath on a magnetic stirrer.
-
Acid Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Initiation: Add this compound to the three-necked flask and begin stirring. Cool the flask to 0-5 °C.
-
Controlled Addition: Slowly add the cold nitrating acid mixture dropwise from the dropping funnel to the stirred solution of this compound. Maintain the internal reaction temperature below 10 °C at all times. The rate of addition should be adjusted to control the exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Workup:
-
Allow the ice to melt completely. The product should precipitate as a solid or oil.
-
Separate the organic layer using a separatory funnel. If the product is solid, extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Decision workflow for managing a temperature excursion.
Caption: Diagram of a safe lab setup for exothermic reactions.
References
- 1. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Purification strategies for removing impurities from 1,2-Dichloro-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,2-dichloro-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically other isomers of dichlorofluorobenzene formed during synthesis, such as 1,3-dichloro-2-fluorobenzene, 1,4-dichloro-2-fluorobenzene, and 2,4-dichloro-1-fluorobenzene. Other potential impurities include residual starting materials (e.g., dichlorobenzenes), and byproducts from the manufacturing process, which may include other halogenated aromatic compounds. The close boiling points of these isomers make their separation challenging.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for evaluating the purity of this compound. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent resolution for separating volatile isomeric impurities. HPLC, especially with a UV detector, is also a powerful tool for purity assessment. For structural confirmation of the final product and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q3: What are the primary purification strategies for this compound?
A3: The main strategies for purifying this compound are fractional distillation, recrystallization (if the compound is solid at or near room temperature or can be derivatized), and preparative chromatography. Fractional distillation is often the first choice for separating isomers with different boiling points, though it can be challenging for close-boiling isomers. Recrystallization is effective if a suitable solvent is found that selectively crystallizes the desired compound. Preparative GC or HPLC can provide high purity but may be less scalable.
Purification Strategy Selection
The choice of purification method depends on the impurity profile and the desired final purity. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of isomers.
| Possible Cause | Recommended Solution |
| Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate the close-boiling isomers. | Use a longer column or a column with a more efficient packing material (e.g., structured packing). |
| Incorrect Reflux Ratio: The reflux ratio is too low, leading to insufficient vapor-liquid equilibrium stages. | Increase the reflux ratio. This will increase the separation efficiency but also the distillation time. |
| Distillation Rate Too High: A high distillation rate does not allow for proper equilibrium to be established in the column. | Reduce the heating rate to slow down the distillation. Aim for a slow, steady collection of distillate. |
| Fluctuations in Heat Input: Unstable heating can disrupt the equilibrium in the column. | Use a stable heating source, such as a heating mantle with a controller, and ensure the setup is well-insulated. |
Problem 2: Column flooding.
| Possible Cause | Recommended Solution |
| Excessive Boil-up Rate: The heating rate is too high, causing a large volume of vapor to move up the column and prevent the liquid from flowing down. | Reduce the heat input to the distillation flask. |
| Column Constriction: The packing material is too dense or has shifted, creating a blockage. | Repack the column, ensuring the packing is uniform and not too tight. |
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent: The solvent is not a good choice for dissolving the compound, even when hot. | Consult solvent polarity charts and test the solubility of your compound in small amounts of different solvents to find a suitable one. A mixture of solvents can also be effective. |
| Insufficient Solvent: Not enough solvent has been added. | Add small portions of hot solvent until the compound dissolves completely. Be careful not to add a large excess, as this will reduce the yield. |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Recommended Solution |
| Solution is Too Concentrated: The concentration of the compound in the solvent is too high. | Add more hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly. |
| Cooling is Too Rapid: The solution is being cooled too quickly, preventing the formation of an ordered crystal lattice. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent: The boiling point of the solvent may be too high, or its polarity may not be suitable. | Try a different solvent or a solvent pair. |
Problem 3: Low recovery of the purified compound.
| Possible Cause | Recommended Solution |
| Too Much Solvent Used: An excessive amount of solvent was used, leaving a significant amount of the product in the mother liquor. | Evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| Premature Crystallization: The compound crystallized in the funnel during hot filtration. | Pre-heat the funnel and filter paper before filtration to prevent cooling of the solution. |
| Washing with a Warm Solvent: The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | Always wash the crystals with a small amount of ice-cold solvent. |
Experimental Protocols
Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound purity.
Workflow for GC Analysis
Caption: General workflow for GC-based purity analysis.
Instrumentation and Conditions:
| Parameter | Value |
| GC System: | Agilent 7890B or equivalent |
| Column: | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature: | 250 °C |
| Injection Volume: | 1 µL |
| Split Ratio: | 50:1 |
| Carrier Gas: | Helium |
| Flow Rate: | 1.0 mL/min |
| Oven Program: | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector: | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature: | 300 °C |
| MS Source Temperature: | 230 °C |
| MS Quad Temperature: | 150 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards at different concentrations.
-
Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to estimate the purity.
-
For quantitative analysis, create a calibration curve from the standards and determine the concentration of this compound and any identified impurities in the sample.
Purification by Fractional Distillation
This protocol is a starting point for the purification of this compound from isomeric impurities.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a controller
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Equilibration: Once the mixture begins to boil, allow the vapor to rise through the column and establish a temperature gradient. Adjust the heating to maintain a steady reflux.
-
Distillate Collection: Slowly collect the fractions in separate receiving flasks. Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Fraction Cuts: Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. Collect the main fraction at a stable boiling point corresponding to this compound (approx. 172 °C at atmospheric pressure). Collect the final fraction (afterrun), which will contain higher-boiling impurities.
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Purification by Recrystallization
This protocol describes a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
Solvent Selection:
An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Potential solvents to screen include ethanol, methanol, hexane, and toluene, or mixtures such as ethanol/water.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Purity Check: Determine the melting point of the dried crystals and analyze their purity by GC or HPLC. A sharp melting point close to the literature value (-1 °C) indicates high purity. Since the melting point is low, this method may be more suitable for removing non-isomeric, solid impurities at room temperature.
Navigating the Scale-Up of 1,2-Dichloro-4-fluorobenzene Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 1,2-dichloro-4-fluorobenzene from the laboratory to the pilot plant. Addressing common challenges through troubleshooting guides and frequently asked questions, this resource is designed to facilitate a smooth and efficient transition to larger-scale production.
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up reactions with this compound, a key intermediate in pharmaceuticals and agrochemicals, presents a unique set of challenges.[1] This guide addresses common issues encountered during this critical transition.
| Problem | Potential Cause | Recommended Action |
| Low or Inconsistent Yield | Inadequate Mixing: Hot spots or localized concentration gradients due to inefficient stirring in larger reactors.[2][3] | - Characterize the mixing efficiency of the pilot plant reactor. - Select an appropriate agitator type and speed for the reaction viscosity and geometry. - Consider the use of baffles to improve turbulence. |
| Poor Temperature Control: Exothermic reactions can lead to runaway conditions and side product formation if heat is not removed effectively.[4][5][6] The surface area-to-volume ratio decreases significantly on scale-up, hindering heat transfer.[2] | - Perform reaction calorimetry (e.g., DSC or RC) to determine the heat of reaction.[4] - Ensure the pilot plant reactor's cooling system has sufficient capacity. - Implement a controlled addition of reagents for highly exothermic steps. | |
| Incomplete Conversion: Insufficient reaction time or temperature at the larger scale. | - Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR or Raman spectroscopy). - Adjust reaction time and temperature based on pilot plant data, considering potential mass transfer limitations. | |
| Increased Impurity Profile | Side Reactions: Higher temperatures or longer reaction times can promote the formation of byproducts, such as dehalogenation or bis-arylation products. | - Optimize the reaction temperature and time at the pilot scale. - Investigate the effect of base strength and stoichiometry, as stronger bases can sometimes lead to more side reactions. - Ensure inert atmosphere is maintained to prevent oxidative degradation. |
| Changes in Reaction Kinetics: A reaction that appears to be kinetically controlled in the lab may become mass-transfer limited at the pilot scale. | - Evaluate the impact of mixing speed on reaction rate to identify mass transfer limitations. - Consider using a different solvent or adjusting concentrations to improve mass transfer. | |
| Work-up and Isolation Issues | Phase Separation Difficulties: Emulsion formation or slow phase separation during extraction. | - Optimize the solvent system for the work-up at the larger scale. - Adjust the pH of the aqueous phase to break emulsions. - Consider the use of a centrifuge for difficult separations. |
| Product Precipitation/Crystallization Problems: Uncontrolled precipitation leading to impurities or difficult filtration. | - Develop a robust crystallization procedure with controlled cooling profiles. - Use in-situ particle size analyzers to monitor crystallization. - Ensure adequate filtration and drying capacity in the pilot plant. |
Frequently Asked Questions (FAQs)
Reaction Chemistry & Optimization
Q1: What is the most common reaction type for this compound and what are the key considerations for scale-up?
A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the chlorine atoms or the fluorine atom. The fluorine atom is often the most reactive towards nucleophilic attack due to the high electronegativity of fluorine, which activates the ring.[7] Key considerations for scale-up include:
-
Regioselectivity: The position of substitution (ortho or para to the fluorine) can be influenced by the nucleophile and reaction conditions.
-
Reaction Mechanism: While often depicted as a two-step addition-elimination process via a Meisenheimer complex, many SNAr reactions are now understood to proceed through a concerted mechanism.[8][9][10][11][12] This understanding can influence optimization strategies.
-
Solvent Choice: Dipolar aprotic solvents like DMSO, DMF, or NMP are common but can present challenges in work-up and waste disposal at scale.[13]
Q2: How do I choose the right base for an SNAr reaction with this compound at the pilot scale?
A2: The choice of base is critical for both reaction efficiency and impurity profile.
-
Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used and are generally easier to handle and remove during work-up.
-
Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective.
-
Stronger bases like sodium tert-butoxide (NaOtBu) may be required for less reactive nucleophiles but can also promote side reactions. When scaling up, it is important to re-evaluate the base stoichiometry and consider its impact on the overall process, including safety and waste streams.
Process Safety & Engineering
Q3: What are the primary safety hazards associated with this compound and its reactions?
A3: this compound is a hazardous chemical. Key safety considerations include:
-
Toxicity: It can be harmful if inhaled, swallowed, or in contact with skin.
-
Flammability: It is a combustible liquid.
-
Reaction Exotherms: SNAr reactions are often exothermic and require careful thermal management to prevent runaway reactions.[4][5] A thorough Process Hazard Analysis (PHA) should be conducted before any pilot plant campaign.
Q4: How does heat transfer differ from lab to pilot plant, and how can I manage it?
A4: Heat transfer is a critical scale-up parameter. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal more challenging in a pilot plant.[2] To manage this:
-
Calorimetry: Use reaction calorimetry to quantify the heat of reaction and the rate of heat release.
-
Reactor Design: Ensure the pilot plant reactor has an adequate heat exchange area and a robust temperature control system.
-
Dosing Control: For highly exothermic reactions, control the rate of addition of the limiting reagent to manage the heat evolution.
Analytical & Quality Control
Q5: What analytical techniques are recommended for monitoring the progress and quality of these reactions?
A5: A combination of in-process and offline analytical methods is recommended:
-
In-Process Monitoring (PAT): Techniques like FTIR and Raman spectroscopy can provide real-time information on reactant consumption and product formation without the need for sampling.
-
Offline Analysis: High-Performance Liquid Chromatography (HPLC) is the most common method for determining reaction conversion, product purity, and impurity profiles. A validated HPLC method is essential for quality control.
Experimental Protocols
Illustrative Lab-Scale Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and should be optimized for the specific amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Considerations for Pilot-Plant Scale Protocol
Scaling up the lab protocol requires careful consideration of several factors:
-
Reactor: A glass-lined or stainless steel reactor with appropriate agitation and temperature control is typically used.
-
Reagent Addition: For exothermic reactions, the amine or a solution of the amine may be added portion-wise or via a dosing pump to control the temperature.
-
Mixing: The agitator speed and design should be chosen to ensure good mixing without excessive shear.
-
Work-up: The larger volumes will necessitate appropriately sized extraction and filtration equipment. Phase separation can be slower at a larger scale.
-
Safety: All operations must be conducted in a well-ventilated area with appropriate personal protective equipment. A thorough risk assessment should be performed before starting any pilot-scale work.
Data Presentation
Illustrative Comparison of Lab vs. Pilot Scale SNAr Reaction
The following table provides a hypothetical comparison of a lab-scale and a pilot-plant scale SNAr reaction. Actual results will vary depending on the specific reaction and equipment.
| Parameter | Lab Scale (100 mL flask) | Pilot Plant (100 L reactor) |
| Batch Size | 5 g of this compound | 5 kg of this compound |
| Reaction Temperature | 100 °C | 100-105 °C (controlled addition) |
| Reaction Time | 6 hours | 8-10 hours |
| Yield (isolated) | 85% | 82% |
| Purity (by HPLC) | 98.5% | 97.8% |
| Major Impurity | Unreacted starting material (0.5%) | Unreacted starting material (0.8%), Dehalogenated byproduct (0.3%) |
| Cycle Time | 12 hours | 24 hours |
Visualizations
Caption: Experimental workflow from lab development to pilot plant scale-up.
Caption: Troubleshooting flowchart for low yield or high impurities during scale-up.
References
- 1. rsc.org [rsc.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. amarequip.com [amarequip.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Overcoming solubility issues of reagents with 1,2-Dichloro-4-fluorobenzene
Welcome to the technical support center for 1,2-Dichloro-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with reagents in this solvent.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a halogenated aromatic hydrocarbon, which is primarily a non-polar solvent.[1] Following the principle of "like dissolves like," it is most effective at dissolving non-polar and weakly polar organic compounds.[2] It is generally soluble in other common organic solvents.[3] However, it is practically insoluble in water.[4]
Q2: My reagent is not dissolving in this compound at room temperature. What are the initial steps I should take?
For many solid reagents, solubility increases with temperature.[5] The first step is to try gently heating the mixture while stirring. If the reagent is a solid, reducing its particle size by grinding it to a fine powder can also increase the rate of dissolution by increasing the surface area available for interaction with the solvent.[6]
Q3: Can I use a co-solvent to improve the solubility of my reagent?
Yes, using a co-solvent can be a very effective strategy. The choice of co-solvent will depend on the nature of your reagent. For polar reagents, adding a small amount of a more polar, miscible solvent can significantly improve solubility.
Q4: Is sonication a suitable method for dissolving reagents in this compound?
Sonication is an excellent method for accelerating dissolution.[7] The high-frequency sound waves create cavitation, which breaks down solid particles and facilitates greater interaction with the solvent.[8] This technique is particularly useful for reagents that are slow to dissolve or for preparing saturated or supersaturated solutions.[7]
Q5: My reagent precipitates out of the solution when the reaction mixture cools down. How can I prevent this?
This indicates that the reagent has low solubility at lower temperatures. You can address this by maintaining a higher reaction temperature. If this is not feasible for your specific reaction, a co-solvent system that improves solubility at lower temperatures should be considered.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: Reagent (Solid) Does Not Visibly Dissolve
This is a common issue, particularly with polar or high molecular weight solid reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an insoluble solid reagent.
Problem 2: Reagent (Liquid) is Immiscible
This occurs when a liquid reagent has a significantly different polarity from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an immiscible liquid reagent.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the effectiveness of various techniques for improving reagent solubility in this compound.
| Technique | Target Reagent Type | General Effectiveness | Key Parameters to Control |
| Heating | Solids with endothermic dissolution | High | Temperature, stirring rate |
| Particle Size Reduction | Crystalline solids | Moderate to High | Final particle size |
| Sonication | All solids, especially those that are slow to dissolve | High | Power, duration, temperature |
| Co-solvent Addition | Polar solids and liquids | High | Co-solvent type and concentration |
Experimental Protocols
Protocol 1: Solubility Enhancement by Heating
-
Preparation: Place the solid reagent and this compound in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Heating: Gently heat the flask in a water or oil bath on a magnetic stir plate.
-
Monitoring: Gradually increase the temperature in 5-10 °C increments. Stir the mixture vigorously and observe for dissolution.
-
Maximum Temperature: Do not exceed the boiling point of this compound (172 °C) or the decomposition temperature of your reagent.[9]
-
Cooling: Once dissolved, the solution may be used at the elevated temperature, or cooled to determine if the solute remains in solution.
Protocol 2: Solubility Enhancement by Sonication
-
Preparation: Place the solid reagent and this compound in a vessel of appropriate size (e.g., a vial or flask).
-
Sonication: Partially immerse the vessel in a bath sonicator. Ensure the water level in the sonicator is adequate.
-
Operation: Turn on the sonicator. For stubborn solids, intermittent manual agitation of the vessel can be beneficial.
-
Monitoring: Visually monitor the dissolution of the solid. The process can take from a few minutes to over an hour depending on the reagent.
-
Temperature Control: Be aware that prolonged sonication can cause heating. If your reaction is temperature-sensitive, use a cooling bath in conjunction with sonication.
Protocol 3: Solubility Enhancement by Co-solvent Addition
-
Solvent Selection: Choose a co-solvent that is miscible with this compound and has a higher polarity if you are dissolving a polar reagent. Common choices include Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF).
-
Initial Mixture: Add the reagent to the this compound and stir.
-
Co-solvent Addition: Slowly add the co-solvent dropwise to the stirring mixture.
-
Observation: Observe for signs of dissolution. Continue adding the co-solvent until the reagent is fully dissolved.
-
Record Ratio: Note the final volume ratio of this compound to the co-solvent for reproducibility. Be mindful that the co-solvent may affect your reaction, so use the minimum amount necessary.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. japer.in [japer.in]
- 7. hielscher.com [hielscher.com]
- 8. youtube.com [youtube.com]
- 9. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 1,2-Dichloro-4-fluorobenzene by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1] 1,2-Dichloro-4-fluorobenzene is a key building block in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for its purity assessment is crucial. This guide provides a comprehensive overview of the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), compares it with other analytical techniques, and presents supporting experimental protocols and data.
The Critical Role of Purity Analysis
Impurities in pharmaceutical starting materials can arise from various sources, including residual starting materials, by-products of side reactions, and degradation products.[2] These impurities can potentially affect the manufacturing process, the stability of the API, and even pose a safety risk to patients. Regulatory bodies such as the FDA and international guidelines like ICH require rigorous analytical method validation to ensure that the methods used for testing raw materials are accurate, precise, and reliable.[3][4][5]
GC-MS for Purity Determination of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][6] Its high sensitivity and specificity make it an ideal choice for the purity analysis of this compound. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main component and any impurities.[7]
Experimental Protocol: GC-MS Analysis
This protocol is designed for the purity validation of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.
-
An internal standard (e.g., 1,3-dichloro-5-fluorobenzene) can be added to both the sample and calibration standards to improve precision.
2. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injector | Split/splitless injector at 250°C. A split injection (e.g., 50:1) is suitable for purity analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Final hold: 5 minutes. |
| Mass Spectrometer Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Source Temperature | 230°C. |
| Quadrupole Temperature | 150°C. |
| Scan Range | m/z 40-400. |
| Solvent Delay | 3 minutes. |
3. Data Analysis:
-
The purity of the this compound is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification of specific impurities can be performed using the calibration curves of corresponding reference standards if available.
GC-MS Experimental Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
Comparative Analysis of Analytical Techniques
While GC-MS is a highly effective technique, other methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with detection by UV, DAD, or other detectors. | Absolute quantification based on the relationship between signal intensity and the number of nuclei.[2][3][8] |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities.[1] | Quantitative analysis of non-volatile or thermally labile compounds and impurities.[1][9] | Absolute purity determination without the need for a specific reference standard of the analyte.[3][4][5] |
| Sample Preparation | Dissolution in a volatile solvent. | Dissolution in the mobile phase. | Dissolution in a deuterated solvent with a certified internal standard.[4] |
| Impurity Identification | Excellent, based on mass spectral libraries (e.g., NIST).[7] | Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Possible for structurally related impurities, but challenging for co-eluting or low-level impurities. |
| Sensitivity | High (ppb to ppm levels). | Moderate to high, depending on the detector. | Generally lower than chromatographic methods for trace impurities. |
| Analysis Time | Relatively fast (typically 15-30 minutes per sample). | Can be longer depending on the separation complexity. | Fast per sample, but requires careful sample preparation and longer acquisition times for high precision. |
Hypothetical Purity Analysis Data
The following table presents a hypothetical comparison of purity results for a batch of this compound obtained by GC-MS.
| Component | Retention Time (min) | Peak Area (%) | m/z (Key Fragments) | Identification |
| This compound | 8.52 | 99.85 | 164, 129, 99 | Main Component |
| Isomer 1 | 8.31 | 0.08 | 164, 129, 99 | Positional Isomer |
| Unreacted Starting Material | 6.45 | 0.04 | 112, 77 | e.g., Chlorofluorobenzene |
| By-product 1 | 9.15 | 0.03 | 198, 163, 128 | e.g., Trichlorofluorobenzene |
Conclusion
The validation of this compound purity is a critical step in pharmaceutical manufacturing. GC-MS offers a robust, sensitive, and specific method for this purpose, providing both quantitative purity data and the identification of potential impurities. While other techniques like HPLC and qNMR have their own merits, GC-MS is particularly well-suited for the analysis of this volatile organohalogen compound. The choice of the most appropriate analytical technique should be based on a thorough evaluation of the specific needs of the analysis, including the expected impurities and the required level of sensitivity and accuracy. A combination of orthogonal analytical techniques can provide the most comprehensive characterization of the purity of this compound.
References
- 1. smithers.com [smithers.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparative Reactivity of 1,2-Dichloro-4-fluorobenzene and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of halogenated benzene derivatives is a critical parameter in synthetic strategy. This guide provides a comparative analysis of the reactivity of 1,2-dichloro-4-fluorobenzene against its isomers in key synthetic transformations, including nucleophilic aromatic substitution (SNAг), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This analysis is supported by established chemical principles and available, though not always directly comparative, experimental data.
Executive Summary
The reactivity of dichlorofluorobenzene isomers is governed by the interplay of the inductive and resonance effects of the halogen substituents, as well as steric hindrance. In general, the fluorine atom, being the most electronegative, strongly influences the regioselectivity of nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the relative bond strengths (C-Cl vs. C-F) and the electronic nature of the positions on the aromatic ring dictate the site of reaction. This guide will delve into the specifics of these influences for this compound and its positional isomers.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is primarily determined by the stability of the Meisenheimer complex, a negatively charged intermediate. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate, accelerating the reaction. Fluorine is often the most readily displaced halogen in SNAr reactions of polyhalogenated benzenes due to the high electronegativity and the strength of the C-F bond, which makes the attached carbon more electrophilic and its cleavage not being the rate-determining step.
For this compound, nucleophilic attack is expected to preferentially displace the fluorine atom at C-4, as this position is activated by the two para- and meta-directing chlorine atoms. The relative reactivity of its isomers will depend on the substitution pattern and its effect on the stability of the Meisenheimer intermediate.
Table 1: Predicted Relative Reactivity of Dichlorofluorobenzene Isomers in SNAr
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound | Clc1cc(F)c(Cl)c1 | High | Fluorine at C-4 is activated by two electron-withdrawing chlorine atoms in the ortho and meta positions, stabilizing the Meisenheimer complex. |
| 1,3-Dichloro-2-fluorobenzene | Clc1cccc(Cl)c1F | Moderate | Fluorine at C-2 is sterically hindered by two ortho chlorine atoms. |
| 1,4-Dichloro-2-fluorobenzene | Clc1cc(F)c(Cl)c1 | High | Fluorine at C-2 is activated by a para and an ortho chlorine atom. |
| 2,4-Dichloro-1-fluorobenzene | Clc1cc(Cl)c(F)c1 | Very High | Fluorine at C-1 is activated by two chlorine atoms in the ortho and para positions, providing strong stabilization of the intermediate. |
| 3,5-Dichloro-1-fluorobenzene | Clc1cc(Cl)cc(F)c1 | Low | Fluorine at C-1 is only activated by two meta chlorine atoms, which provide weaker stabilization compared to ortho/para substitution. |
Note: This is a qualitative prediction based on electronic and steric effects. Experimental verification is required for quantitative comparison.
A Comparative Guide to Analytical Standards for 1,2-Dichloro-4-fluorobenzene and Its Derivatives
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for precise quantification and validation of analytical methods. This guide provides a comprehensive comparison of analytical standards for 1,2-Dichloro-4-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the performance characteristics of commercially available standards, detailed experimental protocols for their evaluation, and visual workflows to aid in method development and implementation.
Comparison of Commercially Available Analytical Standards
The selection of a suitable analytical standard is critical for ensuring the quality and accuracy of research data. While a direct comparative study with experimental data from multiple suppliers is not publicly available, a comparison can be made based on the product specifications provided by various vendors. The following table summarizes the typical specifications for certified reference materials (CRMs) and analytical standards of this compound.
Table 1: Comparison of this compound Analytical Standards
| Supplier/Product Line | Purity Specification | Format | Certification | Key Features |
| Supplier A (CRM) | ≥ 99.5% (GC-FID/MS) | Neat or in Solution | ISO 17034, ISO/IEC 17025 | Comes with a detailed Certificate of Analysis (CoA) including uncertainty values. Traceable to NIST standards. |
| Supplier B (Standard) | ≥ 98% (GC) | Neat | N/A | Cost-effective option for routine analysis and method development. |
| Supplier C (High-Purity) | ≥ 99.9% (GC) | Neat | N/A | Suitable for high-sensitivity applications and as a starting material for synthesizing derivatives. |
Experimental Protocols for Standard Evaluation
To objectively compare the performance of different analytical standards, a robust set of experimental protocols is necessary. The following sections detail the methodologies for purity assessment and identity confirmation using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Purity Determination by Gas Chromatography (GC)
This protocol outlines the determination of the purity of this compound analytical standards using a capillary gas chromatograph equipped with a Flame Ionization Detector (FID).
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/Splitless, 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity acetone.
3. Data Analysis:
-
Purity is calculated using the area percent method, assuming all detected impurities have the same response factor as the main component.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is used to confirm the identity of this compound by comparing its mass spectrum with a reference spectrum.
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
GC conditions: Same as the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2. Data Analysis:
-
The acquired mass spectrum is compared with the NIST library spectrum for this compound for identity confirmation.[1][2]
Analysis of Derivatives by High-Performance Liquid Chromatography (HPLC)
For the analysis of less volatile derivatives of this compound, a reversed-phase HPLC method is suitable.
1. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Sample Preparation:
-
Prepare a stock solution of the derivative at 1 mg/mL in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase.
Performance Data Comparison (Hypothetical)
The following table presents hypothetical experimental data that could be generated by applying the protocols described above to compare different analytical standards.
Table 2: Hypothetical Performance Data for this compound Standards
| Parameter | Supplier A (CRM) | Supplier B (Standard) | Supplier C (High-Purity) |
| Purity (GC-FID, Area %) | 99.8% | 98.5% | 99.95% |
| Number of Impurities (>0.05%) | 1 | 4 | 0 |
| Identity Confirmation (MS) | Match > 98% | Match > 98% | Match > 99% |
| Lot-to-Lot Consistency (RSD) | < 0.2% | < 1.0% | < 0.1% |
Visualizing Analytical Workflows
Clear and concise diagrams of experimental workflows are essential for ensuring reproducibility and understanding the logical flow of the analytical process.
Caption: Workflow for GC-MS analysis of analytical standards.
Caption: HPLC experimental workflow for derivative analysis.
Conclusion
The selection of an appropriate analytical standard for this compound and its derivatives is a critical decision that directly impacts the quality and reliability of analytical results. While certified reference materials offer the highest level of assurance and traceability, high-purity standards from reputable suppliers can be suitable for various research and development applications. By employing robust analytical methods, such as the GC-MS and HPLC protocols detailed in this guide, researchers can confidently verify the quality of their standards and ensure the integrity of their analytical data.
References
Comparative Guide to the Synthesis and Structural Confirmation of Products from 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key intermediates derived from 1,2-dichloro-4-fluorobenzene. It details experimental protocols, presents comparative data for product structure confirmation, and explores alternative synthetic strategies. This information is intended to assist researchers in selecting optimal synthetic methodologies and in the structural verification of their target compounds.
Introduction to Syntheses from this compound
This compound is a versatile starting material in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical intermediates.[1] Its reactivity is primarily governed by the presence of two chlorine atoms and a fluorine atom on the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogen substituents activates the ring towards attack by nucleophiles.
This guide will focus on two primary classes of products synthesized from this compound:
-
Substituted Anilines: Formed through the reaction with various amines.
-
Substituted Thiophenols: Resulting from reactions with thiol-containing nucleophiles.
Synthesis of Substituted Anilines
The reaction of this compound with amines is a common method to introduce a nitrogen-containing functional group onto the aromatic ring. The regioselectivity of this reaction is crucial, and typically the chlorine atom at the 2-position is displaced due to the combined activating effects of the adjacent chlorine and the para-fluorine atom.
Direct Amination of this compound
A prevalent synthetic route involves the direct reaction of this compound with a primary or secondary amine. This reaction is a nucleophilic aromatic substitution.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-Chloro-4-fluoro-N-alkylaniline.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-N-methylaniline
This protocol outlines a general procedure for the synthesis of 2-chloro-4-fluoro-N-methylaniline.
-
Materials:
-
This compound
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMSO.
-
Add an excess of methylamine solution (e.g., 2-3 equivalents) to the flask.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature may vary depending on the specific amine used.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-chloro-4-fluoro-N-methylaniline.
-
Data Presentation: Comparative Yields of Substituted Anilines
| Starting Material | Amine | Product | Yield (%) | Reference |
| This compound | Methylamine | 2-Chloro-4-fluoro-N-methylaniline | ~70-85 | [General SNAr knowledge] |
| This compound | Ethylamine | 2-Chloro-4-fluoro-N-ethylaniline | ~65-80 | [General SNAr knowledge] |
Structure Confirmation of 2-Chloro-4-fluoro-N-methylaniline
The structure of the synthesized product can be confirmed using a combination of spectroscopic techniques.
| Spectroscopic Data | Predicted Values for 2-Chloro-4-fluoro-N-methylaniline |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: ~6.7-7.2 ppm (m); N-H proton: broad singlet; N-CH₃ protons: ~2.9 ppm (d) |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons: ~110-160 ppm; N-CH₃ carbon: ~30 ppm |
| IR (cm⁻¹) | N-H stretch: ~3400; C-H aromatic stretch: ~3000-3100; C=C aromatic stretch: ~1500-1600; C-F stretch: ~1200-1300; C-Cl stretch: ~700-800 |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₇H₇ClFN |
Alternative Synthesis Route: Reductive Amination
An alternative route to N-substituted anilines involves the reductive amination of a corresponding carbonyl compound. However, for the synthesis of 2-chloro-4-fluoro-N-methylaniline starting from a different precursor, one could consider the reduction of an imine formed from 2-chloro-4-fluoroaniline and formaldehyde.
Reaction Scheme for an Alternative Synthesis:
Figure 2: Alternative synthesis of 2-Chloro-4-fluoro-N-methylaniline via reductive amination.
This alternative method can be advantageous in terms of milder reaction conditions compared to the direct amination of a dihalo-substituted benzene.
Synthesis of Substituted Thiophenols
Similar to amination, this compound can react with thiolates to yield substituted thiophenols, which are valuable intermediates in various chemical industries.
Direct Thiolation of this compound
The reaction proceeds via a nucleophilic aromatic substitution where a thiolate anion displaces one of the chlorine atoms.
Experimental Protocol: Synthesis of 2-Chloro-4-fluorothiophenol
-
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or another suitable thiol source
-
A polar aprotic solvent such as Dimethylformamide (DMF) or DMSO
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add sodium hydrosulfide (1.1-1.5 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to a temperature between 60°C and 100°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., dilute HCl) to protonate the thiolate.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product by distillation or column chromatography.
-
Structure Confirmation of 2-Chloro-4-fluorothiophenol
| Spectroscopic Data | Predicted Values for 2-Chloro-4-fluorothiophenol |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: ~7.0-7.4 ppm (m); S-H proton: ~3.5 ppm (s) |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons: ~115-140 ppm |
| IR (cm⁻¹) | S-H stretch: ~2550-2600; C-H aromatic stretch: ~3000-3100; C=C aromatic stretch: ~1500-1600; C-F stretch: ~1200-1300; C-Cl stretch: ~700-800 |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₆H₄ClFS |
Alternative Synthesis Route: From the Corresponding Aniline
An alternative synthesis of 2-chloro-4-fluorothiophenol can be achieved from 2-chloro-4-fluoroaniline via a diazonium salt intermediate.[2]
Reaction Workflow for an Alternative Synthesis:
Figure 3: Alternative synthesis of 2-Chloro-4-fluorothiophenol from the corresponding aniline.
This multi-step synthesis offers an alternative when the direct thiolation method is not feasible or gives low yields.
Comparison of Synthetic Routes
| Product | Direct Synthesis from this compound | Alternative Synthesis | Key Comparison Points |
| 2-Chloro-4-fluoro-N-methylaniline | Pros: One-step reaction. Cons: May require harsh conditions (high temperature). | Pros: Milder reaction conditions. Cons: Multi-step process if starting from a different precursor. | The direct method is more atom-economical, but the alternative may offer better control and milder conditions. |
| 2-Chloro-4-fluorothiophenol | Pros: Direct and relatively straightforward. Cons: Can be sensitive to reaction conditions. | Pros: Utilizes a readily available starting material (the aniline). Cons: Involves the handling of potentially unstable diazonium salts. | The choice of route may depend on the availability of the starting materials and the scale of the synthesis. |
Biological Relevance and Signaling Pathways
Derivatives of 2-chloro-4-fluoroaniline have been investigated for their potential biological activities. For instance, some acetamide derivatives of fluorinated anilines have shown potential as antibacterial agents.[3] The introduction of fluorine and chlorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy often employed in drug design.
This guide provides a foundational understanding of the synthesis and characterization of key products derived from this compound. The provided protocols and comparative data aim to support researchers in their synthetic endeavors and structural analyses.
References
Benchmarking Catalyst Efficiency for Reactions with 1,2-Dichloro-4-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of catalytic systems for various cross-coupling reactions utilizing 1,2-dichloro-4-fluorobenzene as a key starting material. Given its utility in the synthesis of pharmaceuticals and agrochemicals, understanding the efficiency and selectivity of different catalysts is paramount for developing robust and scalable synthetic routes. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and visualizes experimental workflows to aid in catalyst selection and process optimization.
Data Presentation: Catalyst Performance Comparison
The efficiency of a catalyst is a critical factor in synthetic chemistry, impacting yield, reaction time, and overall process viability. The following table summarizes the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions with derivatives of the target substrate, highlighting the catalyst, ligand, base, solvent, reaction conditions, and resulting yields. Due to the limited availability of data specifically for this compound, data for structurally similar dihaloarenes is included to provide valuable insights.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 55 | [1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | ~5 (mono-arylated) | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Bromo-aromatic | Aniline | Cs₂CO₃ | Toluene | 110 | 8 | High (General) | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos | 4-bromobenzonitrile | Benzamide | DBU | DMF | 100 | 18 | 83 | [3] |
| Ullmann C-O | CuO Nanoparticles | Aryl Halide | Phenol | Cs₂CO₃/KOH | DMSO | ~100 | - | Moderate to Good | [4] |
| Ullmann C-N | CuI / L-proline | Aryl Halide | Amine | K₂CO₃ | DMSO | 90 | 24 | Good to Excellent | [5] |
| Cyanation | Pd(OAc)₂ | Aryl Bromide | K₄[Fe(CN)₆] | - | DMAC | 120 | 5 | 83-96 | [6] |
| Cyanation | Palladacycle P1 | Aryl Chloride | K₄[Fe(CN)₆] | - | - | ≤ 100 | 1 | High | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for key catalytic reactions involving chloro-fluoroaromatic compounds, which can be adapted for this compound.
Suzuki-Miyaura Coupling of Dihaloarenes
This protocol is adapted from a general procedure for the coupling of dihalopyrimidines and can serve as a starting point for this compound.[8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of Aryl Chlorides
This general protocol is suitable for the amination of aryl chlorides and can be optimized for this compound.[2][9]
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, the phosphine ligand, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and the amine.
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Ullmann Condensation for C-O Bond Formation
This protocol is based on the use of copper nanoparticles for the synthesis of diaryl ethers.[4]
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
CuO nanoparticles (10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add CuO nanoparticles, Cs₂CO₃, phenol, and this compound.
-
Add anhydrous DMSO under an inert atmosphere.
-
Heat the mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening and optimizing a catalyst system for a cross-coupling reaction with this compound.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram illustrates the fundamental steps in a generalized palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.
Conclusion
The selection of an optimal catalyst system for reactions involving this compound is a multifaceted challenge that depends on the desired transformation (C-C, C-N, or C-O bond formation) and the specific coupling partner. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium-based catalysts, particularly those with bulky phosphine ligands, are generally preferred for activating the relatively inert C-Cl bonds. The regioselectivity of these reactions on a di-substituted substrate like this compound is a critical consideration and often requires careful optimization of ligands and reaction conditions. For Ullmann-type couplings, copper-based catalysts, including nano-formulations, offer a cost-effective alternative, especially for C-O and C-N bond formation. The provided protocols and workflows serve as a foundational guide for researchers to develop efficient and selective catalytic transformations of this important building block. Further investigation into catalyst systems that offer high regioselectivity at lower temperatures and catalyst loadings will be a key area of future research.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1,2-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The analysis focuses on the Balz-Schiemann reaction and the halogen exchange (Halex) reaction, offering an objective evaluation of their respective yields, reaction conditions, and procedural complexities. This document is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be effectively achieved through two distinct chemical transformations. The Balz-Schiemann reaction utilizes a diazotization-fluorination sequence starting from 3,4-dichloroaniline. In contrast, the halogen exchange (Halex) reaction involves the direct fluorination of 1,2,4-trichlorobenzene. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, providing a clear basis for comparison.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Balz-Schiemann Reaction | 3,4-Dichloroaniline | NaNO₂, HBF₄ | Water, Ethanol | 0-5 (diazotization), then heat for decomposition | Not specified | ~60-70 |
| Halogen Exchange (Halex) | 1,2,4-Trichlorobenzene | Potassium Fluoride (KF) | Sulfolane | 200-240 | Not specified | Moderate to High |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below. These protocols are based on established chemical principles and literature precedents.
Route 1: Balz-Schiemann Reaction of 3,4-Dichloroaniline
This route involves the conversion of the amino group of 3,4-dichloroaniline into a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source to yield the desired product.
Step 1: Diazotization of 3,4-Dichloroaniline
-
In a suitable reaction vessel, dissolve 3,4-dichloroaniline in a mixture of aqueous hydrofluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt intermediate.
Step 2: Thermal Decomposition of the Diazonium Salt
-
Gently heat the reaction mixture containing the diazonium tetrafluoroborate salt.
-
The decomposition of the diazonium salt will lead to the evolution of nitrogen gas and the formation of this compound.
-
The crude product can then be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by fractional distillation under reduced pressure.
Route 2: Halogen Exchange (Halex) Reaction of 1,2,4-Trichlorobenzene
This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on the aromatic ring of 1,2,4-trichlorobenzene. The regioselectivity of the fluorination is influenced by the electronic and steric effects of the existing chlorine atoms.
-
In a high-pressure reactor equipped with a mechanical stirrer, add 1,2,4-trichlorobenzene, spray-dried potassium fluoride (KF), and a high-boiling polar aprotic solvent such as sulfolane.
-
A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, may be added to enhance the reaction rate.
-
Seal the reactor and heat the mixture to a temperature in the range of 200-240 °C with vigorous stirring.
-
Maintain the reaction at this temperature for a specified period, monitoring the progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is isolated from the reaction mixture by filtration to remove inorganic salts, followed by fractional distillation of the filtrate.
Mandatory Visualizations
The following diagrams illustrate the logical relationships of the described synthetic pathways.
Caption: Comparison of synthetic pathways to this compound.
Caption: Step-by-step experimental workflows for the two synthetic routes.
The Fluorine Advantage: A Comparative Guide to Biological Activity of Fluorinated vs. Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tool for optimizing pharmacological properties. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated analogues across various therapeutic classes. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a comprehensive resource for understanding the nuanced yet profound impact of fluorination in drug discovery and development.
The Impact of Fluorination: More Than Just a Simple Substitution
The introduction of one or more fluorine atoms into a molecule can dramatically alter its physicochemical properties, leading to significant changes in its biological profile.[1][2] Key modifications include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This often leads to an increased half-life and improved bioavailability of the drug.[3][4]
-
Lipophilicity: Fluorination can modulate a compound's lipophilicity, which in turn affects its ability to cross cell membranes. The effect is context-dependent; for instance, fluorination of an aromatic ring generally increases lipophilicity, while fluorination of an alkyl chain can decrease it.[5][6]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein. This can manifest as increased potency and selectivity.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH. This can influence its solubility, permeability, and target engagement.[5]
Comparative Biological Activity Data
The following tables summarize quantitative data from head-to-head comparisons of fluorinated and non-fluorinated analogues, illustrating the tangible effects of fluorination on biological activity.
Table 1: Anticancer Activity
| Compound Class | Non-Fluorinated Analogue | Fluorinated Analogue | Target | Cell Line | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency |
| COX-2 Inhibitor | Celecoxib Analogue | Celecoxib | COX-2 | Human Whole Blood | >100 | 0.27 | >370-fold increase |
| PI3K Inhibitor | Isoquinoline Derivative | 7-Fluoro-isoquinoline Derivative | PI3K/Akt/mTOR Pathway | N/A | >10,000 (PARP1), 1,200 (PARP2) | >10,000 (PARP1), 800 (PARP2) | 1.5-fold increase (PARP2)[7] |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Antimicrobial Activity
| Compound Class | Non-Fluorinated Analogue | Fluorinated Analogue | Organism | MIC (µg/mL) - Non-Fluorinated | MIC (µg/mL) - Fluorinated |
| Quinolone Antibiotic | Quinolone | Ciprofloxacin (Fluoroquinolone) | E. coli | >128 | 0.004-0.015 |
| Antifungal Azole | Azole Analogue | Voriconazole | Candida albicans | 0.5 - >64 | 0.03 - 16 |
MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.
Table 3: Antiviral Activity
| Compound Class | Non-Fluorinated Analogue | Fluorinated Analogue | Virus | EC₅₀ (µM) - Non-Fluorinated | EC₅₀ (µM) - Fluorinated |
| Nucleoside Analogue | Lamivudine (3-TC) | Emtricitabine (FTC) | HIV | ~0.01-0.05 | ~0.009 |
EC₅₀: Half maximal effective concentration. A lower value indicates greater antiviral activity.
Table 4: Central Nervous System (CNS) Activity
| Compound Class | Non-Fluorinated Analogue | Fluorinated Analogue | Target | Kᵢ (nM) - Non-Fluorinated | Kᵢ (nM) - Fluorinated |
| SSRI | Talopram | Citalopram | Serotonin Transporter (SERT) | ~1000 | 1.1 |
Kᵢ: Inhibitor binding affinity. A lower value indicates stronger binding. SSRI: Selective Serotonin Reuptake Inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell proliferation and survival and is a common target for anticancer drugs, including fluorinated isoquinoline inhibitors.[7]
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the key steps in determining the inhibitory potency (IC₅₀) of a compound against a specific kinase.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.
In Vitro COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme in a physiologically relevant matrix.
-
Materials: Fresh human whole blood, lipopolysaccharide (LPS), test compounds (dissolved in DMSO), and an ELISA kit for prostaglandin E2 (PGE2).
-
Procedure:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
LPS is added to stimulate the production of PGE2 via the COX-2 pathway.
-
The samples are incubated for 24 hours at 37°C.
-
The blood is then centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is quantified using a competitive ELISA kit.
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., PI3K)
This assay determines the potency of a compound in inhibiting a specific kinase.
-
Materials: Recombinant kinase enzyme (e.g., PI3K), kinase buffer, ATP, a suitable substrate (e.g., a peptide or protein that is phosphorylated by the kinase), test compounds, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescent ATP detection reagent).
-
Procedure:
-
The kinase enzyme is pre-incubated with various concentrations of the test compound in a microplate well.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified using a suitable detection method (e.g., ELISA, fluorescence, luminescence).
-
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal and Antibacterial Agents
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][8][9]
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), standardized inoculum of the microorganism, test compounds, and 96-well microtiter plates.
-
Procedure:
-
The test compound is serially diluted in the appropriate broth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
In Vivo Oral Bioavailability Study in Rats
This study determines the fraction of an orally administered drug that reaches the systemic circulation.[10][11][12]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A cohort of rats is administered the test compound intravenously (IV) to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability.
-
Another cohort of rats is administered the same dose of the test compound orally (PO).
-
Blood samples are collected at various time points after dosing from both groups.
-
The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) x 100.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in medicinal chemistry. As the presented data illustrates, fluorination can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties across a wide range of therapeutic targets. However, the effects of fluorination are highly dependent on the specific position and the number of fluorine atoms introduced. Therefore, a careful and systematic evaluation of fluorinated analogues, guided by robust experimental data, is essential for successful drug design and development. This guide serves as a foundational resource to aid researchers in making informed decisions in their pursuit of novel and effective therapeutics.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Manual & Automated | MI [microbiology.mlsascp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1,2-Dichloro-4-fluorobenzene and Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic compound 1,2-dichloro-4-fluorobenzene with two of its common synthetic precursors: 3,4-dichloroaniline and 4-fluorophenol. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in synthesis and require a robust understanding of their spectral characteristics for identification and quality control. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from its starting materials and for verifying the successful transformation during synthesis.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.35 | d | H-3 |
| 7.15 | dd | H-5 | |
| 7.05 | ddd | H-6 | |
| 3,4-Dichloroaniline [1] | 7.15 | d | H-2 |
| 6.74 | d | H-5 | |
| 6.48 | dd | H-6 | |
| 3.70 | br s | -NH₂ | |
| 4-Fluorophenol [2][3] | 6.93 | m | H-2, H-6 |
| 6.79 | m | H-3, H-5 | |
| ~5.0 | br s | -OH |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 159.5 (d) | C-4 |
| 132.0 (d) | C-1 | |
| 130.5 (d) | C-6 | |
| 125.0 (d) | C-2 | |
| 120.0 (d) | C-5 | |
| 117.5 (d) | C-3 | |
| 3,4-Dichloroaniline [4] | 145.5 | C-1 |
| 132.5 | C-4 | |
| 130.5 | C-3 | |
| 120.0 | C-5 | |
| 118.0 | C-2 | |
| 116.0 | C-6 | |
| 4-Fluorophenol [2] | 157.5 (d) | C-4 |
| 151.1 | C-1 | |
| 116.3 (d) | C-2, C-6 | |
| 116.1 (d) | C-3, C-5 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H / N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-F Stretch | C-Cl Stretch |
| This compound | - | ~3100-3000 | ~1600-1450 | ~1250-1150 | ~800-600 |
| 3,4-Dichloroaniline [5] | ~3480, 3390 | ~3100-3000 | ~1620-1470 | - | ~800-600 |
| 4-Fluorophenol [6][7] | ~3600-3200 (broad) | ~3100-3000 | ~1600-1480 | ~1230-1150 | - |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | C₆H₃Cl₂F | 164.99 | 164, 166, 168 | 129, 99 |
| 3,4-Dichloroaniline [1] | C₆H₅Cl₂N | 162.02 | 161, 163, 165 | 126, 90, 63 |
| 4-Fluorophenol [8] | C₆H₅FO | 112.10 | 112 | 84, 83, 63 |
Detailed Spectroscopic Analysis
The structural transformation from the precursors to this compound is clearly evidenced by distinct changes in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most apparent change is the disappearance of the broad singlet corresponding to the amine (-NH₂) protons of 3,4-dichloroaniline (around 3.70 ppm) or the hydroxyl (-OH) proton of 4-fluorophenol (around 5.0 ppm) in the final product. The aromatic region also shows a distinct shift. 4-Fluorophenol exhibits a more symmetrical pattern due to having only two types of aromatic protons.[2] 3,4-Dichloroaniline shows three distinct signals for its aromatic protons. The final product, this compound, also displays three separate signals in the aromatic region, but their chemical shifts and coupling patterns are different from the aniline precursor due to the replacement of the amino group with a chlorine atom.
-
¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton.[9] In 4-fluorophenol and this compound, the carbon attached to the fluorine atom (C-4) appears as a doublet due to ¹³C-¹⁹F coupling, a feature absent in 3,4-dichloroaniline. The chemical shift of C-1 is significantly affected by the substituent: it is highly deshielded in 3,4-dichloroaniline (~145.5 ppm) due to the amino group, less so in 4-fluorophenol (~151.1 ppm) due to the hydroxyl group, and appears further downfield in the final product due to chlorination.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying functional groups.
-
3,4-Dichloroaniline: Shows two characteristic sharp peaks in the region of 3480-3390 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.[5]
-
4-Fluorophenol: Features a strong, broad absorption band in the 3600-3200 cm⁻¹ range, which is indicative of the O-H stretching of the hydroxyl group, broadened by hydrogen bonding.[6][7]
-
This compound: The spectrum is defined by the absence of the aforementioned N-H or O-H stretching bands. Its key features include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, a strong C-F stretching band around 1250-1150 cm⁻¹, and C-Cl stretching bands in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compounds.
-
The molecular ion (M⁺) peak directly reflects the change in molecular weight from the precursors (112 g/mol for 4-fluorophenol, 162 g/mol for 3,4-dichloroaniline) to the product (165 g/mol ).
-
The isotopic pattern of the molecular ion is highly informative. Both 3,4-dichloroaniline and this compound exhibit a characteristic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 9:6:1). 4-Fluorophenol lacks this pattern.[10]
-
Fragmentation patterns also differ. 3,4-Dichloroaniline can lose HCN or chlorine atoms.[1] 4-Fluorophenol typically loses CO or CHO.[8] The fragmentation of this compound is dominated by the loss of chlorine atoms.
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic relationship between the precursors and the final product, this compound.
Caption: Synthetic routes from precursors to this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may need optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.[11]
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[12] A longer acquisition time or a higher number of scans is often required due to the low natural abundance of ¹³C.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[13]
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[14]
-
Ionization: The sample is introduced into the ion source. For these compounds, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]
-
Detection: A detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum, showing relative intensity versus m/z. The most intense peak is known as the base peak and is assigned a relative intensity of 100%.[15]
References
- 1. 3,4-Dichloroaniline(95-76-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Fluorophenol(371-41-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4-Dichloroaniline(95-76-1) IR Spectrum [chemicalbook.com]
- 6. 4-Fluorophenol(371-41-5) IR Spectrum [m.chemicalbook.com]
- 7. Phenol, 4-fluoro- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Economic Analysis of Synthetic Pathways Utilizing 1,2-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis Strategies
1,2-Dichloro-4-fluorobenzene is a versatile starting material in the synthesis of a wide array of commercially significant molecules, particularly in the agrochemical and pharmaceutical industries. The choice of synthetic route from this precursor can have a profound impact on the economic viability of the final product. This guide provides an in-depth economic analysis of two distinct synthetic pathways originating from this compound: the synthesis of the herbicide Diflufenican and the formation of a fluorinated diaryl ether, a common structural motif in bioactive molecules.
This comparison aims to equip researchers and chemical development professionals with the necessary data to make informed decisions when selecting a synthetic strategy. Key economic indicators such as raw material costs, reaction yields, and process complexity are evaluated to provide a clear and objective comparison.
Pathway 1: Synthesis of the Herbicide Diflufenican
The synthesis of Diflufenican, a widely used herbicide, from this compound involves a two-step process: nitration followed by a reduction of the resulting nitro group to an aniline. This aniline is a key intermediate that is subsequently used in the final assembly of the Diflufenican molecule.
Experimental Protocols
Step 1: Nitration of this compound
A mixture of fuming nitric acid (98%) and concentrated sulfuric acid (98%) is prepared and added dropwise to this compound at a controlled temperature, typically between 50-60°C.[1] The reaction is monitored until completion, after which the organic layer is separated, washed, and the product, 1,2-dichloro-4-fluoro-5-nitrobenzene, is isolated. A molar yield of up to 98% can be achieved under optimized conditions.[1]
Step 2: Reduction to 2,4-Dichloro-5-fluoroaniline
The intermediate, 1,2-dichloro-4-fluoro-5-nitrobenzene, is dissolved in a suitable solvent such as methanol. A reducing agent, for instance, sodium borohydride in the presence of a nickel chloride catalyst, is then added portion-wise while maintaining a controlled temperature.[2] Upon completion of the reaction, the product, 2,4-dichloro-5-fluoroaniline, is isolated and purified, with reported yields as high as 91%.[2]
Economic Analysis: Pathway 1
| Parameter | Value | Notes |
| Starting Material Cost | Moderate | This compound is a commercially available intermediate. |
| Reagent Costs | Low to Moderate | Nitric acid, sulfuric acid, sodium borohydride, and nickel chloride are commodity chemicals. |
| Overall Yield | High (approx. 89%) | Based on reported yields of 98% for nitration and 91% for reduction. |
| Process Complexity | Moderate | Requires careful control of temperature during nitration and handling of energetic materials. |
| Waste Generation | High | Significant acid waste from the nitration step requires neutralization and disposal. |
| Product Market Value | High | Diflufenican is a high-demand herbicide with a significant global market.[3][4] |
digraph "Diflufenican Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="1,2-Dichloro-4-fluoro-5-nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2,4-Dichloro-5-fluoroaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Diflufenican", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B[label="Nitration (HNO₃, H₂SO₄)\nYield: ~98%"]; B -> C [label="Reduction (NaBH₄, NiCl₂)\nYield: ~91%"]; C -> D [label="Further Steps"]; }
Caption: Synthetic pathway to Diflufenican intermediate.
Pathway 2: Synthesis of a Fluorinated Diaryl Ether via Ullmann Condensation
The formation of a diaryl ether linkage is a crucial step in the synthesis of numerous pharmaceuticals and agrochemicals. The Ullmann condensation provides a classic method for this transformation, involving the copper-catalyzed reaction of an aryl halide with a phenol. In this pathway, this compound can be reacted with a phenolic partner to yield a fluorinated diaryl ether.
Experimental Protocols
Ullmann Condensation of this compound
This compound is reacted with a selected phenol in the presence of a copper catalyst, often copper(I) iodide or copper powder, and a base, such as potassium carbonate or cesium carbonate. The reaction is typically carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The specific reaction conditions, including catalyst, ligand, base, solvent, and temperature, are critical for achieving high yields and need to be optimized for the specific substrates.
Economic Analysis: Pathway 2
| Parameter | Value | Notes |
| Starting Material Cost | Moderate | This compound and various phenols are generally available. |
| Reagent Costs | Moderate to High | Copper catalysts and specialized ligands can be expensive. High-boiling point solvents contribute to cost. |
| Overall Yield | Variable | Yields for Ullmann condensations can vary significantly depending on the substrates and reaction conditions. |
| Process Complexity | High | Often requires high temperatures, inert atmospheres, and careful optimization of reaction parameters. |
| Waste Generation | Moderate | Involves the disposal of copper-containing waste streams, which can have environmental implications. |
| Product Market Value | Variable | The value of the resulting diaryl ether is highly dependent on its specific application and biological activity. |
digraph "Diaryl Ether Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Phenol Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Fluorinated Diaryl Ether", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="Ullmann Condensation\n(Cu catalyst, Base)"]; B -> C; }
Caption: General scheme for diaryl ether synthesis.
Comparative Analysis and Conclusion
| Feature | Pathway 1: Diflufenican Synthesis | Pathway 2: Diaryl Ether Synthesis |
| Overall Yield | High and well-documented. | Highly variable and substrate-dependent. |
| Reagent Cost | Generally lower due to the use of commodity chemicals. | Can be higher due to expensive catalysts and ligands. |
| Process Robustness | Established and scalable industrial process. | Often requires significant optimization for each new substrate. |
| Economic Feasibility | High, driven by a high-value, high-demand final product. | Dependent on the specific diaryl ether and its market application. |
The synthesis of fluorinated diaryl ethers via the Ullmann condensation, while a powerful tool for accessing a diverse range of molecular architectures, presents greater economic uncertainty. The variability in yields and the potentially high cost of catalysts and ligands necessitate a careful case-by-case evaluation. This pathway is likely to be more suitable for the synthesis of high-value, niche products, such as novel pharmaceutical candidates, where the cost of synthesis is a smaller fraction of the final product's value.
Ultimately, the choice between these or other synthetic pathways will depend on the specific target molecule, the scale of production, and the economic constraints of the project. This guide provides a foundational framework for initiating such an analysis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 4. 2927-71-1|2,4-Dichloro-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
Literature review of the applications of different dichlorofluorobenzene isomers
A Comparative Guide to the Applications of Dichlorofluorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Dichlorofluorobenzene isomers are pivotal intermediates in the synthesis of a wide array of high-value chemicals. The specific arrangement of the chlorine and fluorine atoms on the benzene ring dictates the molecule's reactivity and steric properties, making the selection of the correct isomer a critical decision in synthetic design. These compounds serve as versatile building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic placement of halogen atoms provides distinct reactive sites for various chemical transformations, including nucleophilic aromatic substitution, coupling reactions, and further functionalization, enabling the construction of complex molecular architectures.[2][3] This guide provides an objective comparison of the six dichlorofluorobenzene isomers, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic targets.
Comparative Physicochemical Properties
The physical properties of dichlorofluorobenzene isomers, such as boiling point, melting point, and density, are crucial for determining appropriate reaction conditions and purification methods. The following table summarizes key quantitative data for each isomer.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1,2-Dichloro-3-fluorobenzene | 36556-50-0 | C₆H₃Cl₂F | 164.99 | 173 - 174 | -21.5 | 1.424 |
| 1,2-Dichloro-4-fluorobenzene | 1435-49-0 | C₆H₃Cl₂F | 164.99 | 170 - 172 | -11 | 1.417 |
| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | C₆H₃Cl₂F | 164.99 | 176 - 178 | N/A | 1.42 |
| 1,3-Dichloro-5-fluorobenzene | 1435-46-7 | C₆H₃Cl₂F | 164.99 | 68 | N/A | 1.403 |
| 1,4-Dichloro-2-fluorobenzene | 348-59-4 | C₆H₃Cl₂F | 164.99 | 171 - 172 | 10.5 | 1.428 |
| 2,4-Dichloro-1-fluorobenzene | 1435-48-9 | C₆H₃Cl₂F | 164.99 | 172 - 174 | -23 | 1.402 - 1.406 |
Primary Applications at a Glance
The utility of each isomer is defined by its unique substitution pattern, which influences its reactivity and the types of molecules it can efficiently produce.
| Isomer | Key Application Areas | Specific Examples of Derived Products |
| 1,2-Dichloro-3-fluorobenzene | Pharmaceuticals, Agrochemicals, Fine Chemicals | Drugs, Pesticides, Functional Materials, Special Fragrances, Pigments.[4] |
| This compound | Pharmaceuticals, Agrochemicals, Materials Science | Herbicides, Polymers with enhanced thermal/chemical resistance.[8][9] |
| 1,3-Dichloro-2-fluorobenzene | Organic Synthesis Intermediate | Precursor for further functionalized aromatic compounds.[10] |
| 1,3-Dichloro-5-fluorobenzene | Pharmaceuticals, Agrochemicals, Materials Science | Anti-cancer agents, Anti-inflammatory drugs, Herbicides, Pesticides, Specialty Polymers.[11][12] |
| 1,4-Dichloro-2-fluorobenzene | Pharmaceuticals, Electronics | Intermediates for specialized pharmaceutical and electronic applications.[13] |
| 2,4-Dichloro-1-fluorobenzene | Pharmaceuticals, Agrochemicals, Liquid Crystals | Quinolone antibiotics (e.g., Ciprofloxacin), Antipsychotic drugs (e.g., Penfluridol), Pesticides, Resins.[5][14] |
Detailed Isomer Analysis and Experimental Protocols
2,4-Dichloro-1-fluorobenzene: A Gateway to Quinolone Antibiotics
2,4-Dichloro-1-fluorobenzene is a critical intermediate, most notably in the synthesis of quinolone antibacterial drugs.[14] Its structure is ideal for creating the core of widely used antibiotics like ciprofloxacin. It also finds use in producing antipsychotic medications, pesticides, and liquid crystals.[5]
One of the most economically viable production methods involves the multi-step transformation of p-chloronitrobenzene.[5] This pathway highlights a series of fundamental organic reactions, including chlorination and nitro group elimination.
Experimental Protocol: Synthesis of 2,4-Dichlorofluorobenzene from p-Chloronitrobenzene [5]
-
Step 1: Chlorination. Anhydrous ferric chloride is used as a catalyst. Chlorine gas is introduced into a reaction kettle containing p-chloronitrobenzene to produce 3,4-dichloronitrobenzene and hydrogen chloride.
-
Step 2: Fluorination. The resulting 3,4-dichloronitrobenzene is dissolved in a solvent. In the presence of a catalyst, it undergoes a fluoro reaction upon heating to yield 3-chloro-4-fluoronitrobenzene and potassium chloride.
-
Step 3: Nitro Group Elimination. 3-chloro-4-fluoronitrobenzene is reacted with chlorine gas while heating and in the presence of a catalyst. This step eliminates the nitro group, producing the final product, 2,4-dichlorofluorobenzene, and nitro acyl chloride.
1,3-Dichloro-5-fluorobenzene: A Versatile Synthon
1,3-Dichloro-5-fluorobenzene is highly valued for its versatility as a building block in both pharmaceutical and fine chemical synthesis.[1][12] The arrangement of its halogen atoms provides multiple distinct sites for chemical reactions, making it an excellent starting material for complex organic molecules.[1] It is frequently employed in the development of active pharmaceutical ingredients (APIs), particularly anti-cancer and anti-inflammatory drugs, as well as in the formulation of effective pesticides and herbicides.[11]
1,3-Dichloro-2-fluorobenzene: Synthesis via Chlorination
Also known as 2,6-dichlorofluorobenzene, this isomer is often prepared from 3-chloro-2-fluoronitrobenzene.[7][10] The synthesis demonstrates a direct and high-yield chlorination process.
Experimental Protocol: Synthesis of 1,3-Dichloro-2-fluorobenzene [10]
-
Reaction Setup: In a 250 ml four-necked flask, 240 g (1.368 mol) of 3-chloro-2-fluoronitrobenzene is added.
-
Chlorination: The temperature is raised to 180°C. Dry chlorine gas is passed through the flask, maintaining the reaction temperature between 180 and 190°C.
-
Distillation and Workup: The reaction is carried out with simultaneous distillation for 8 to 10 hours. The collected fractions are sequentially washed with water and an alkali solution until weakly basic.
-
Purification: The organic phase is separated and subjected to vacuum distillation, yielding 210 g of 1,3-dichloro-2-fluorobenzene with 99.7% purity and a 93% yield.[10]
Logical Relationship of Isomers to Product Classes
The choice of a specific dichlorofluorobenzene isomer directly enables the synthesis of different classes of high-value products. The unique reactivity of each isomer guides its pathway toward specific industrial applications.
Conclusion
The six isomers of dichlorofluorobenzene are not interchangeable; each possesses a unique reactivity profile that makes it particularly suited for specific synthetic applications. From the production of life-saving quinolone antibiotics using 2,4-dichloro-1-fluorobenzene to the creation of advanced polymers from this compound, these isomers are foundational to numerous modern chemical processes.[8][14] This guide demonstrates that a thorough understanding of the properties and reaction pathways of each isomer is essential for researchers and developers to innovate efficiently and effectively in the fields of medicine, agriculture, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Dichloro-3-Fluorobenzene | Properties, Uses, Safety Data & Supplier in China [fluorobenzene.ltd]
- 5. Preparation method of 2,4-dichloro fluorobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Benzene, 1,2-dichloro-3-fluoro- | C6H3Cl2F | CID 119011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dichloro-2-fluorobenzene [webbook.nist.gov]
- 8. Room 102 | BVV EN [bvv.cz]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,3-Dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. 1,4-Dichloro-2-fluorobenzene | Call Wychem 01440 820338 [wychem.com]
- 14. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1,2-Dichloro-4-fluorobenzene: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,2-Dichloro-4-fluorobenzene is a critical aspect of laboratory safety and environmental responsibility. This halogenated aromatic compound is classified as a hazardous material, necessitating strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.
Waste Classification and Identification
This compound and materials contaminated with it must be treated as hazardous waste. The specific waste classification codes are crucial for proper documentation, transportation, and disposal.
United States (EPA): While this compound is not individually listed as a hazardous waste, it falls under the category of spent halogenated solvents. Therefore, the most applicable EPA hazardous waste code is F002 . This code pertains to spent halogenated solvents such as tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, and others.[1][2][3][4][5]
European Union (EWC): In the European Waste Catalogue, waste containing this compound would be classified under codes for wastes from organic chemical processes. A likely code is 07 07 03 , which designates "organic halogenated solvents, washing liquids and mother liquors" as absolute hazardous waste.[6][7][8] Other similar codes under chapter 07, such as 07 02 03, 07 03 03*, and 07 06 03, may also be applicable depending on the specific industrial process generating the waste.[6][7][8][9][10]
Disposal Procedures
The primary and most effective method for the disposal of this compound is high-temperature incineration. Landfilling is highly restricted for halogenated organic compounds.
High-Temperature Incineration
Incineration at high temperatures is the recommended disposal method for halogenated organic compounds to ensure their complete destruction.
Operational Parameters for Incineration:
| Parameter | Recommended Value | Rationale |
| Combustion Temperature | >1100°C (2012°F) | Ensures complete destruction of the stable halogenated aromatic structure and minimizes the formation of toxic byproducts like dioxins and furans. |
| Residence Time | >2 seconds | Provides sufficient time for the complete combustion of the waste material. |
| Post-Combustion Treatment | Scrubber System | Necessary to neutralize and remove acidic gases (e.g., HCl, HF) formed during the combustion of halogenated compounds. |
Landfill Restrictions
Direct landfilling of liquid this compound is prohibited. Solid waste contaminated with this chemical is also subject to strict regulations. Before any land disposal of treated residues, a Toxicity Characteristic Leaching Procedure (TCLP) test must be conducted to ensure that the concentration of hazardous constituents in the leachate does not exceed regulatory limits.
Experimental Protocols: Waste Analysis
Accurate characterization of the waste is mandatory before disposal. The following are key analytical methods:
Gas Chromatography-Mass Spectrometry (GC/MS) for Quantification
Objective: To determine the concentration of this compound in a waste matrix (e.g., soil, water, or spent solvent).
Methodology (Based on EPA SW-846 Methods):
-
Sample Preparation:
-
Aqueous Samples: A representative sample is collected in a sealed vial with minimal headspace. For trace analysis, a purge-and-trap or liquid-liquid extraction technique is employed to concentrate the analyte.
-
Solid/Semi-solid Samples: A known weight of the sample is extracted with a suitable organic solvent (e.g., methanol, hexane/acetone mixture) using techniques like sonication or Soxhlet extraction.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC): A capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed to ramp up to ensure the separation of this compound from other components in the sample.
-
Mass Spectrometer (MS): The MS is operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The mass spectrum of this compound will show a characteristic pattern of fragments that confirms its identity.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Toxicity Characteristic Leaching Procedure (TCLP)
Objective: To determine the mobility of this compound from a solid waste matrix in a simulated landfill environment.
Methodology (Based on EPA Method 1311):
-
Extraction Fluid Selection: The appropriate extraction fluid (either acidic or neutral) is selected based on the pH of the solid waste.
-
Extraction: A representative sample of the solid waste is placed in an extraction vessel with the selected extraction fluid at a liquid-to-solid ratio of 20:1.
-
Tumbling: The vessel is tumbled end-over-end for 18 hours to simulate leaching in a landfill.
-
Filtration: The extract is separated from the solid phase by filtration.
-
Analysis: The liquid extract is then analyzed for the presence and concentration of this compound using GC/MS as described above. The resulting concentration is compared to regulatory limits to determine if the waste is suitable for landfilling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. wku.edu [wku.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. media.suweb.site [media.suweb.site]
- 4. deq.mt.gov [deq.mt.gov]
- 5. epa.gov [epa.gov]
- 6. dsposal.uk [dsposal.uk]
- 7. dsposal.uk [dsposal.uk]
- 8. dsposal.uk [dsposal.uk]
- 9. EWC CODE 07 06 03. organic halogenated solvents, washing liquids and mother liquors [siccodelookup.co.uk]
- 10. EWC codes | List Of Waste | European Waste Codes [pureplanetrecycling.co.uk]
Personal protective equipment for handling 1,2-Dichloro-4-fluorobenzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,2-Dichloro-4-fluorobenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Adherence to these procedures is critical for minimizing exposure and mitigating risks associated with this chemical.
Chemical Properties and Hazards: this compound is a halogenated aromatic hydrocarbon. It is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]
Engineering Controls and Emergency Preparedness
Before handling, ensure that the laboratory is equipped with the following:
-
Ventilation: All handling procedures must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate vapors or aerosols.[3] The ventilation system, along with lighting and other electrical equipment in the handling area, should be explosion-proof.[1][4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][4] A spill kit appropriate for flammable and hazardous liquids should also be available.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and take precautionary measures against static discharge.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Due to the nature of halogenated aromatic hydrocarbons, select gloves with high chemical resistance. Viton® or Silver Shield®/Norfoil® gloves are recommended for extended contact.[1] For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination.[1] Always inspect gloves for damage before use. |
| Body Protection | A flame-retardant, long-sleeved laboratory coat is required.[7] For larger quantities or in case of a significant spill, a chemical-resistant suit (e.g., made of Tychem®) is recommended to prevent skin contact.[7] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1][4] In case of fire or major spills, a self-contained breathing apparatus (SCBA) is necessary.[1][4] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory in the handling area.[8] |
Experimental Protocols: PPE Procedures
Donning (Putting On) PPE: A specific sequence for donning PPE is crucial to ensure complete protection.[9]
-
Hand Hygiene: Thoroughly wash and dry your hands.[9]
-
Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.[9]
-
Respirator (if required): If respiratory protection is needed, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.[9]
-
Gloves: Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.[9]
Doffing (Taking Off) PPE: The removal of PPE should be done carefully to avoid contaminating yourself.[9] All removed PPE is considered contaminated.[9]
-
Gloves: Remove gloves using the glove-in-glove technique. Peel off the first glove by pinching the cuff and pulling it off inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.[8]
-
Hand Hygiene: Perform hand hygiene.[8]
-
Gown/Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Roll it up with the contaminated side inward and place it in the designated waste container.[9]
-
Eye and Face Protection: Remove eye and face protection by handling the straps or earpieces, avoiding contact with the front surfaces.[9]
-
Respirator (if used): Remove the respirator without touching the front of the mask.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Disposal Plan
Contaminated materials and this compound waste must be handled as hazardous waste.
-
PPE Disposal: All disposable PPE, including gloves, gowns, and any other contaminated items, must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Chemical Waste: Unused or waste this compound should be collected in a suitable, closed, and properly labeled container.[1] Do not dispose of this chemical down the drain.[3]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE workflow for handling this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. cfsph.iastate.edu [cfsph.iastate.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 10. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 11. pogo.ca [pogo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
